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  • Product: Methyl 4-methyl-2-oxocyclopentanecarboxylate
  • CAS: 4463-75-6

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Methyl 4-methyl-2-oxocyclopentanecarboxylate (CAS: 4463-75-6)

Executive Summary Methyl 4-methyl-2-oxocyclopentanecarboxylate is a highly versatile β -keto ester utilized extensively in advanced organic synthesis and active pharmaceutical ingredient (API) development. As a bifunctio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-methyl-2-oxocyclopentanecarboxylate is a highly versatile β -keto ester utilized extensively in advanced organic synthesis and active pharmaceutical ingredient (API) development. As a bifunctional building block, it provides a rigid cyclopentane scaffold equipped with orthogonal reactive sites, making it an ideal precursor for synthesizing complex fused heterocyclic systems. This whitepaper systematically breaks down its structural mechanics, physicochemical properties, validated synthesis protocols, and its critical role in modern drug discovery, specifically in the development of Receptor Tyrosine Kinase (RTK) inhibitors.

Chemical Identity & Molecular Architecture

The structural framework of Methyl 4-methyl-2-oxocyclopentanecarboxylate is defined by a five-membered aliphatic ring featuring two critical functional groups that dictate its reactivity: a ketone at the C2 position and a methoxycarbonyl ester at the C1 position[1].

  • IUPAC Name: Methyl 4-methyl-2-oxocyclopentane-1-carboxylate

  • CAS Registry Number: 4463-75-6[1]

  • SMILES: COC(=O)C1CC(C)CC1=O[1]

Structural Mechanics & Tautomerism

The compound possesses two stereocenters (C1 and C4). However, the highly acidic α -proton at C1 (flanked by both the ketone and the ester) facilitates rapid keto-enol tautomerization. In solution, this molecule exists as an equilibrium mixture of its keto and enol forms. This dynamic stereochemistry means the C1 position is epimerizable, and the compound is typically handled as a mixture of diastereomers unless locked into a specific conformation during subsequent reactions.

Physicochemical Profiling

Understanding the quantitative physicochemical parameters is essential for predicting the compound's behavior during solvent extraction, chromatography, and biological assay formulation. The data below summarizes its core metrics[1][2][3].

PropertyValueAnalytical Significance
Molecular Formula C₈H₁₂O₃Base composition for MS validation.
Molecular Weight 156.18 g/mol Target mass for LC-MS (m/z 156.07 [M+]).
Topological Polar Surface Area (TPSA) 43.4 ŲIndicates moderate polarity; highly soluble in organic solvents like DCM and EtOAc.
XLogP3-AA ~1.1 - 1.3Lipophilic enough for organic extraction, yet retains slight aqueous solubility.
Hydrogen Bond Donors 0 (in keto form)Enol form acts as an H-bond donor (1).
Hydrogen Bond Acceptors 3Facilitates binding in polar stationary phases during chromatography.
Rotatable Bonds 2Confers limited flexibility, ideal for rigid pharmacophore design.

Mechanistic Synthesis: The Dieckmann Cyclization

The industry-standard methodology for synthesizing Methyl 4-methyl-2-oxocyclopentanecarboxylate is the Dieckmann cyclization of dimethyl 3-methylhexane-1,6-dioate (dimethyl 3-methyladipate)[4][5]. This intramolecular Claisen condensation forms the five-membered ring through thermodynamic control.

Causality of Experimental Choices
  • Base Selection (NaOMe): Sodium methoxide is chosen specifically to match the methyl ester groups of the precursor. If a different alkoxide (e.g., NaOEt) were used, transesterification would occur, leading to a mixture of methyl and ethyl esters.

  • Anhydrous Conditions: The presence of trace water would cause the base to generate hydroxide ions, leading to the irreversible saponification (hydrolysis) of the ester precursor, destroying the yield.

  • Thermodynamic Control: Deprotonation can occur at either the C2 or C5 position of the adipate chain. Cyclization via the less sterically hindered enolate is thermodynamically favored, driving the regioselectivity toward the desired 4-methyl isomer.

Self-Validating Protocol: Step-by-Step Methodology

To ensure scientific integrity, this protocol is designed as a self-validating system with built-in quality control (QC) checkpoints.

  • Preparation & Inert Atmosphere:

    • Action: Charge a flame-dried, round-bottom flask with anhydrous toluene and dimethyl 3-methyladipate under a continuous Argon stream.

    • Validation Checkpoint: Karl Fischer titration of the solvent must read <50 ppm water before proceeding.

  • Base-Mediated Enolization:

    • Action: Introduce 1.1 equivalents of Sodium Methoxide (NaOMe) portion-wise at 0°C to control the exothermic deprotonation.

  • Intramolecular Cyclization:

    • Action: Heat the reaction mixture to reflux (110°C) for 4-6 hours. The continuous removal of the methanol byproduct (via a Dean-Stark trap) drives the equilibrium forward.

    • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using 4:1 Hexanes:EtOAc. The disappearance of the starting material spot confirms reaction completion.

  • Quenching & Neutralization:

    • Action: Cool the mixture to 0°C and quench slowly with 1M HCl until the aqueous layer reaches pH 3-4.

    • Causality: The acidic quench protonates the stable enolate intermediate, yielding the neutral β -keto ester for organic extraction.

    • Validation Checkpoint: pH paper must confirm acidity; otherwise, the product remains water-soluble as a sodium enolate salt.

  • Isolation:

    • Action: Extract with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Dieckmann_Workflow A 1. Dimethyl 3-methyladipate (Precursor) B 2. NaOMe / Toluene (Anhydrous Deprotonation) A->B C 3. Enolate Intermediate (Nucleophilic Attack) B->C D 4. Intramolecular Cyclization (5-Membered Ring) C->D E 5. Acidic Quench (HCl) (Neutralization) D->E F 6. Target β-Keto Ester (Product Isolation) E->F

Step-by-step Dieckmann cyclization workflow for synthesizing the target beta-keto ester.

Applications in Drug Development: EphA4 RTK Inhibitors

Beyond basic organic synthesis, Methyl 4-methyl-2-oxocyclopentanecarboxylate is a critical intermediate in the pharmaceutical industry. Notably, it is utilized in the synthesis of EphA4 Receptor Tyrosine Kinase (RTK) inhibitors [4][6].

Pathophysiological Context

Eph receptors and their ephrin ligands play a dual role in human pathology. In the central nervous system (CNS), EphA4 upregulation following injury contributes to glial scar formation and inhibits axonal regeneration[6]. In oncology, EphA4 promotes cancer cell proliferation and tumor neovascularization[6].

The Chemical Role of the β -Keto Ester

To synthesize EphA4 inhibitors, medicinal chemists exploit the β -keto ester moiety of Methyl 4-methyl-2-oxocyclopentanecarboxylate[4]. The ketone and ester act as an electrophilic dielectrophile system. When reacted with a binucleophile (such as a substituted hydrazine or amidine), it undergoes a condensation reaction to form a fused heterocyclic core (e.g., a cyclopentapyrazole or cyclopentapyrimidine). This rigid, fused ring system is essential for docking into the ATP-binding pocket of the EphA4 kinase domain, effectively blocking downstream signaling[6].

EphA4_Pathway A Methyl 4-methyl-2- oxocyclopentanecarboxylate B EphA4 RTK Inhibitor (Active API) A->B Synthesis C EphA4 Receptor (Target Protein) B->C Inhibition D Downstream Signaling (Blocked Cascade) C->D Prevents E Neuronal Repair & Tumor Suppression D->E Promotes

Role of the compound in synthesizing EphA4 RTK inhibitors and downstream therapeutic effects.

Analytical Characterization & Validation

To ensure the integrity of the synthesized Methyl 4-methyl-2-oxocyclopentanecarboxylate, the following analytical signatures must be verified[1]:

  • ¹H NMR (400 MHz, CDCl₃): Look for a distinct singlet at ~3.7 ppm corresponding to the methoxy (-OCH₃) protons. The C4 methyl group will appear as a doublet at ~1.0 - 1.2 ppm. The α -proton at C1 will present as a complex multiplet, though its integration may be lower than 1.0 due to deuterium exchange or enolization if the sample is not strictly anhydrous.

  • Mass Spectrometry (ESI-MS): The compound will yield a characteristic [M+H]+ peak at m/z 157.08 and an [M+Na]+ adduct at m/z 179.06.

References

  • Google Patents. "US 2010/0113415 A1: Compounds Useful as EphA4 RTK Inhibitors". United States Patent Application Publication.

Sources

Exploratory

Technical Whitepaper: Methyl 4-methyl-2-oxocyclopentanecarboxylate in Advanced Organic Synthesis and Drug Discovery

Executive Summary Methyl 4-methyl-2-oxocyclopentanecarboxylate (CAS: 4463-75-6) is a highly versatile β -keto ester that serves as a critical building block in complex organic synthesis and medicinal chemistry. Character...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-methyl-2-oxocyclopentanecarboxylate (CAS: 4463-75-6) is a highly versatile β -keto ester that serves as a critical building block in complex organic synthesis and medicinal chemistry. Characterized by its dual electrophilic centers and acidic α -protons, this cyclopentanone derivative is uniquely positioned for the construction of fused heterocyclic scaffolds. This whitepaper provides an authoritative, in-depth analysis of its physical and chemical properties, details a self-validating synthetic protocol via Dieckmann cyclization, and explores its pivotal role in the development of EphA4 receptor tyrosine kinase (RTK) inhibitors for neurodegenerative diseases and oncology[1].

Chemical Identity and Structural Dynamics

At its core, Methyl 4-methyl-2-oxocyclopentanecarboxylate features a five-membered saturated ring substituted with a ketone, a methyl ester, and a methyl group. The spatial arrangement of these functional groups dictates its reactivity. The β -keto ester motif exists in a solvent-dependent keto-enol tautomeric equilibrium, which is fundamental to its utility in nucleophilic additions and condensation reactions.

Table 1: Quantitative Chemical and Physical Properties
PropertyValueMethod / Remarks
IUPAC Name Methyl 4-methyl-2-oxocyclopentanecarboxylateStandard nomenclature[2]
CAS Registry Number 4463-75-6Unique identifier[3]
Molecular Formula C8H12O3Elemental composition[4]
Molecular Weight 156.18 g/mol Monoisotopic mass: 156.08 Da[4]
Boiling Point 219 °C at 760 mmHgStandard atmospheric pressure[2],[5]
Flash Point 88.1 °CClosed cup estimation[5]
Topological Polar Surface Area 43.4 ŲPredictor of membrane permeability[4]
Rotatable Bonds 2Conformational flexibility[4]
Physical State Clear, colorless to pale yellow liquidTypical for low-MW β -keto esters[6]

Reactivity Profile and Mechanistic Causality

The synthetic value of Methyl 4-methyl-2-oxocyclopentanecarboxylate stems from three distinct reactive sites:

  • Highly Acidic α -Proton (C1): Flanked by two electron-withdrawing carbonyl groups, the proton at the C1 position is easily abstracted by mild bases (e.g., potassium carbonate, sodium methoxide) to form a stable enolate. This allows for facile alkylation or acylation.

  • Ketone Carbonyl (C2): Acts as a primary electrophile for condensation with nucleophiles such as hydrazines, hydroxylamines, or amidines, leading to pyrazoles, isoxazoles, and pyrimidines, respectively.

  • Ester Carbonyl: Serves as a secondary electrophilic site for subsequent cyclization steps after the initial attack on the ketone.

Synthesis Methodology: The Dieckmann Cyclization

The industrial and laboratory-scale synthesis of Methyl 4-methyl-2-oxocyclopentanecarboxylate relies on the Dieckmann cyclization of dimethyl 3-methylhexane-1,6-dioate[1],[7].

Causality Behind Experimental Design
  • Base Selection: Sodium methoxide (NaOMe) is utilized because the methoxide anion matches the leaving group of the methyl ester. If sodium ethoxide were used, transesterification would yield a mixture of methyl and ethyl esters, complicating purification.

  • Addition Rate: The diester must be added dropwise to the base solution. Maintaining a high dilution of the starting material kinetically favors the intramolecular Dieckmann cyclization over the competing intermolecular Claisen condensation, which would yield unwanted polymeric byproducts.

  • Moisture Exclusion: The reaction must be strictly anhydrous. Trace water will cause base-catalyzed saponification of the ester to a carboxylic acid, which immediately neutralizes the alkoxide base, halting the reaction.

Self-Validating Protocol
  • Preparation (IPC: Moisture Check): Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and an argon inlet. Introduce anhydrous toluene (solvent) and 1.1 equivalents of dry sodium methoxide.

  • Addition: Heat the suspension to 80 °C. Begin the dropwise addition of dimethyl 3-methylhexane-1,6-dioate (1.0 eq) over 2 hours.

    • Validation Step: The reaction mixture should transition from a heterogeneous suspension to a homogenous, slightly yellow solution as the soluble sodium enolate of the product forms.

  • Reflux and Monitoring: Reflux the mixture for an additional 4 hours.

    • Validation Step: Monitor via TLC (Hexanes:Ethyl Acetate 4:1). The disappearance of the diester spot indicates reaction completion.

  • Quenching (IPC: pH Control): Cool the reaction to 0 °C. Quench slowly with a mixture of glacial acetic acid and ice water until the aqueous layer reaches pH 4-5.

    • Causality: Quenching with a weak acid prevents the acid-catalyzed decarboxylation that can occur if strong mineral acids (like HCl) are used at elevated temperatures.

  • Isolation: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via vacuum distillation or normal phase silica gel chromatography to yield the pure β -keto ester[7].

Dieckmann A Dimethyl 3-methylhexane- 1,6-dioate B NaOMe / Toluene (Anhydrous, 80°C) A->B Deprotonation C Sodium Enolate Intermediate B->C α-carbon activation D Intramolecular Cyclization C->D Nucleophilic attack E Acetic Acid Quench (pH 4-5 at 0°C) D->E MeOH elimination F Methyl 4-methyl-2-oxo- cyclopentanecarboxylate E->F Isolation & Purification

Workflow of the Dieckmann cyclization process for synthesizing the target beta-keto ester.

Applications in Drug Development: EphA4 RTK Inhibitors

Beyond its utility as a general reagent, Methyl 4-methyl-2-oxocyclopentanecarboxylate is specifically cited in patent literature as a crucial intermediate in the synthesis of EphA4 receptor tyrosine kinase (RTK) inhibitors[1],[7].

Mechanistic Role in Medicinal Chemistry

The EphA4 receptor is implicated in both neurodegenerative disorders (by promoting astrogliosis and inhibiting axonal regeneration after CNS injury) and oncology (by driving tumor cell proliferation and neovascularization, particularly in pancreatic cancer)[1],[7].

To target this kinase, medicinal chemists utilize Methyl 4-methyl-2-oxocyclopentanecarboxylate to construct rigid, fused heterocyclic pharmacophores. For instance, reacting this β -keto ester with substituted hydrazines yields 6,7-dihydro-3H-pyrazolo[3,4-c]pyridine or analogous fused pyrazole derivatives. The methyl group on the cyclopentane ring provides vital steric bulk that enhances the lipophilic interaction within the hydrophobic pocket of the EphA4 kinase domain, increasing binding affinity and selectivity over other RTK families[1].

EphA4 A Methyl 4-methyl-2-oxo- cyclopentanecarboxylate B Condensation with Hydrazine Derivatives A->B Knorr-type synthesis C Fused Pyrazole Scaffold (Pharmacophore) B->C Cyclization D EphA4 RTK Inhibitor C->D Lead Optimization E CNS Injury Models: Reduced Astrogliosis D->E Kinase Inhibition F Oncology Models: Decreased Tumor Proliferation D->F Kinase Inhibition

Logical pathway from chemical building block to therapeutic outcomes via EphA4 RTK inhibition.

Analytical Characterization Standards

To ensure the integrity of the synthesized or procured building block, the following analytical signatures must be verified:

  • Nuclear Magnetic Resonance (NMR): 1H NMR ( CDCl3​ , 400 MHz) will show characteristic splitting for the ring protons and the distinct singlet of the methoxy group ( −OCH3​ ) around δ 3.7 ppm. The methyl group at the C4 position will appear as a doublet around δ 1.0 - 1.1 ppm[7].

  • Mass Spectrometry (LC-MS): Electrospray ionization (ESI) in positive mode should yield an [M+H]+ peak at m/z 157.1[7].

  • Infrared Spectroscopy (FT-IR): Two distinct carbonyl stretching frequencies are expected: the ester C=O stretch at ~1735 cm−1 and the ketone C=O stretch at ~1715 cm−1 .

Safety, Handling, and Storage

As with many reactive esters, Methyl 4-methyl-2-oxocyclopentanecarboxylate requires specific handling to maintain its shelf life and ensure laboratory safety[2].

  • Storage: Must be sealed in a dry container and stored at 2-8 °C (refrigerated) under an inert atmosphere (argon or nitrogen) to prevent slow oxidative degradation and moisture-induced hydrolysis[3].

  • Handling: Use in a well-ventilated fume hood. Wear chemical impermeable gloves and safety goggles. Avoid formation of aerosols.

  • Spill Protocol: In the event of a spill, eliminate all sources of ignition. Absorb with an inert, non-combustible material (e.g., sand or vermiculite) and dispose of in a designated hazardous waste container. Do not flush with water due to potential hydrolysis into irritating acidic byproducts[2].

References

  • US Patent Application Publication. "US 2010/0113415 A1: EphA4 Receptor Tyrosine Kinase Inhibitors." Googleapis.com. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of Methyl 4-methyl-2-oxocyclopentanecarboxylate via Dieckmann Condensation

Introduction & Strategic Scope Methyl 4-methyl-2-oxocyclopentanecarboxylate (CAS: 4463-75-6) is a highly versatile β -keto ester building block utilized in the synthesis of complex pharmaceutical agents. It serves as a c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Scope

Methyl 4-methyl-2-oxocyclopentanecarboxylate (CAS: 4463-75-6) is a highly versatile β -keto ester building block utilized in the synthesis of complex pharmaceutical agents. It serves as a critical intermediate in the total synthesis of 11-methylated prostaglandin analogues and has been heavily utilized in the development of EphA4 receptor tyrosine kinase inhibitors for neurodegenerative disease therapies .

The most robust and scalable method for preparing this functionalized cyclopentanone core is the Dieckmann condensation—an intramolecular Claisen condensation—of the acyclic precursor, dimethyl 3-methyladipate. This application note details the mechanistic causality, self-validating experimental protocol, and analytical metrics required to successfully execute this synthesis.

Mechanistic Principles & Causality

The Dieckmann condensation of an unsymmetrical 1,6-diester like dimethyl 3-methyladipate inherently poses a regioselectivity challenge, as deprotonation can occur at either the C2 or C5 position. However, by carefully selecting the reaction conditions, the synthesis can be directed to heavily favor the 4-methyl isomer.

  • Regioselective Enolization (Steric Control): The C2 protons are flanked by the ester group and the adjacent C3-methyl group. This steric crowding increases the activation energy required for base abstraction. Conversely, the C5 position is a less hindered methylene group. Deprotonation kinetically favors C5, generating the less sterically congested enolate.

  • Base Selection (Transesterification Avoidance): Sodium methoxide (NaOMe) is utilized because the substrate is a dimethyl ester. Using a mismatched base (e.g., NaOEt) would lead to unwanted transesterification and a complex mixture of methyl and ethyl ester products.

  • Thermodynamic Sink: The Dieckmann condensation is fully reversible. The cyclized β -keto ester product possesses a highly acidic proton ( α to both the ketone and the ester, pKa ~10). The methoxide base (conjugate acid pKa ~15.5) irreversibly deprotonates this position, pulling the equilibrium entirely toward the cyclized product.

  • Le Chatelier’s Principle: To further drive the reaction forward, the methanol byproduct is continuously removed via azeotropic distillation with toluene.

Mechanism A Dimethyl 3-methyladipate (Precursor) B Kinetic Deprotonation at C5 (Sterically Favored) A->B C Intramolecular Attack on C1 (Ring Closure) B->C D Methoxide Elimination (β-Keto Ester Formation) C->D E Irreversible Deprotonation (Thermodynamic Sink) D->E F Acidic Quench (AcOH) (Product Isolation) E->F G Methyl 4-methyl-2-oxocyclopentanecarboxylate F->G

Fig 1. Mechanistic logic of the regioselective Dieckmann condensation.

Quantitative Data & Reaction Parameters

To ensure reproducibility, all quantitative data regarding reagents and expected product specifications are summarized below.

Table 1: Reagent Stoichiometry & Properties
ReagentMW ( g/mol )EquivalentsAmountRole
Dimethyl 3-methyladipate188.221.0 eq10.0 g (53.1 mmol)Substrate
Sodium Methoxide (NaOMe)54.021.5 eq4.3 g (79.6 mmol)Base
Toluene (Anhydrous)92.14N/A100 mLSolvent
Glacial Acetic Acid (AcOH)60.052.0 eq6.1 mL (106 mmol)Quenching Agent
Table 2: Product Specifications [3]
ParameterSpecification
Chemical Name Methyl 4-methyl-2-oxocyclopentanecarboxylate
CAS Number 4463-75-6
Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
Appearance Clear, light yellow liquid
Expected Yield 75 - 82%

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each critical step includes an in-process check to confirm that the chemical physics of the reaction are proceeding as intended before moving to the next phase.

Step-by-Step Methodology

Step 1: Apparatus Preparation

  • Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a short-path distillation head.

  • Purge the system with inert gas (Nitrogen or Argon) for 15 minutes to eliminate ambient moisture, which would prematurely hydrolyze the ester precursor.

Step 2: Base Suspension

  • Add 4.3 g of NaOMe (1.5 eq) to the flask, followed by 50 mL of anhydrous toluene.

  • Stir at 300 rpm to create a uniform suspension.

  • Validation Check: The suspension should be milky white and easily stirred. Clumping indicates moisture contamination; if observed, discard and restart.

Step 3: Substrate Addition & Cyclization

  • Dissolve 10.0 g of dimethyl 3-methyladipate (1.0 eq) in 50 mL of anhydrous toluene and transfer it to the addition funnel.

  • Heat the NaOMe/toluene suspension to a gentle reflux (internal temp ~110 °C).

  • Add the substrate solution dropwise over 1 hour.

  • Validation Check: The slow addition maintains a low concentration of the unreacted acyclic diester, suppressing intermolecular Claisen condensation (dimerization) in favor of the desired intramolecular cyclization.

Step 4: Azeotropic Distillation

  • As the reaction proceeds, methanol is generated. Monitor the vapor temperature at the distillation head.

  • Collect the methanol/toluene azeotrope (boiling point ~64-65 °C). Continue distillation until the head temperature rises back to ~110 °C, indicating complete removal of methanol.

  • Validation Check: The rise in head temperature is the physical confirmation that the thermodynamic equilibrium has been successfully shifted to the right.

Step 5: Acidic Quench & Workup

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add 6.1 mL of glacial acetic acid (2.0 eq) to protonate the stable enolate.

  • Validation Check: Check the pH of the aqueous phase using pH paper. It must be between 4-5. If it is basic, the product will remain water-soluble as an enolate salt, destroying the extraction yield.

  • Add 50 mL of ice-cold water to dissolve the sodium acetate salts.

  • Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (2 x 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification

  • Purify the crude yellow oil via vacuum distillation or silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate 4:1).

  • Validation Check: On TLC (Hexanes/EtOAc 4:1), the product will appear at an Rf​ of ~0.4. Because it is a β -keto ester, it exists partially in its enol form, making it strongly UV-active and highly responsive to KMnO₄ stain.

Workflow S1 1. Setup Flame-dry, Ar atm S2 2. Base Prep NaOMe in Toluene S1->S2 S3 3. Substrate Addition Slow dropwise, Reflux S2->S3 S4 4. Azeotropic Distillation Remove MeOH S3->S4 S5 5. Acidic Workup Quench with AcOH at 0°C S4->S5 S6 6. Extraction EtOAc wash & Na2SO4 dry S5->S6 S7 7. Purification Vacuum Distillation S6->S7

Fig 2. Experimental workflow for synthesizing the cyclopentanone core.

References

  • Matthews, R. S., Oliver, J. D., Ward, J. F., Eickhoff, D. J., & Strickland, L. C. (1987). Total synthesis and X-ray crystal structure of 13,14-didehydro-11-deoxy-11-methyl-15-oxoprostaglandin E1. Journal of the Chemical Society, Perkin Transactions 1, 1485-1488. URL:[Link]

  • Vertex Pharmaceuticals Inc. (2010). Inhibitors of EphA4 Receptor Tyrosine Kinase. US Patent 2010/0113415 A1.
Application

Application Note: Catalytic Asymmetric Alkylation of Methyl 4-methyl-2-oxocyclopentanecarboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide Executive Summary & Scientific Rationale Methyl 4-methyl-2-oxocyclopentanecarboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide

Executive Summary & Scientific Rationale

Methyl 4-methyl-2-oxocyclopentanecarboxylate (CAS 4463-75-6) is a highly versatile, bifunctional cyclic β -keto ester utilized extensively in the synthesis of complex cyclopentane scaffolds, including prostanoids and spirocyclic drug candidates[1][2]. The functionalization of this molecule via alkylation at the α -position (C2) generates a synthetically valuable quaternary stereocenter.

However, the construction of this stereocenter presents significant chemical challenges:

  • Regioselectivity (C- vs. O-Alkylation): The ambident nature of the enolate intermediate often leads to undesired O-alkylation, particularly with hard electrophiles.

  • Stereocontrol: The existing methyl group at the C4 position creates a congested steric environment, requiring highly discriminative chiral catalysts to achieve high diastereo- and enantioselectivity.

To overcome these hurdles, industry-standard approaches rely on two distinct mechanistic paradigms: Phase-Transfer Catalysis (PTC) and Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) [3][4]. This application note provides a deep dive into the causality, optimization, and step-by-step protocols for both self-validating methodologies.

Mechanistic Pathways & Causality

The choice between PTC and Pd-AAA depends entirely on the desired electrophile and the specific steric demands of the target molecule.

  • Phase-Transfer Catalysis (PTC): Utilizes chiral quaternary ammonium salts (e.g., Cinchona alkaloid derivatives). The causality of stereocontrol relies on the formation of a tight chiral ion pair between the enolate anion and the bulky chiral ammonium cation in a non-polar solvent. This chiral pocket shields one face of the enolate, directing the trajectory of incoming alkyl halides (e.g., benzyl bromide)[3][5].

  • Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA): Utilizes a Pd(0) precursor and a chiral ligand (e.g., Trost DACH-phenyl ligand or DIAPHOX ligands)[4]. The reaction proceeds via an electrophilic chiral Pd- π -allyl complex. Because the enolate acts as a soft nucleophile, it attacks the π -allyl complex via an outer-sphere mechanism, with the ligand's chiral geometry dictating the stereochemical outcome[6].

Mechanistic divergence of Methyl 4-methyl-2-oxocyclopentanecarboxylate alkylation pathways.

Experimental Protocols

Protocol A: Enantioselective Benzylation via Phase-Transfer Catalysis (PTC)

This protocol is optimized for the installation of standard alkyl or benzyl groups using Cinchona-derived catalysts.

Causality & Design Choices: Toluene is strictly mandated as the solvent. Its non-polar nature prevents the dissociation of the enolate-ammonium ion pair, which is the sole driver of enantioselectivity. Solid CsOH⋅H2​O is utilized instead of aqueous bases to minimize the hydration sphere around the enolate, thereby tightening the chiral pocket and suppressing the racemic background reaction[2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL Schlenk flask under argon. Charge the flask with N -benzylcinchonidinium chloride (0.05 equiv, 5 mol%) and finely ground CsOH⋅H2​O (5.0 equiv).

  • Solvation & Cooling: Add 5.0 mL of anhydrous toluene per mmol of substrate. Cool the heterogeneous mixture to -20 °C using a cryocooler. Critical Step: Lowering the temperature dampens molecular vibrations, highly increasing the facial discrimination of the catalyst.

  • Enolization: Add Methyl 4-methyl-2-oxocyclopentanecarboxylate (1.0 equiv) dropwise over 5 minutes. Stir vigorously (800 rpm) for 30 minutes to ensure complete enolate generation.

  • Alkylation: Add benzyl bromide (1.2 equiv) dropwise. Maintain the reaction at -20 °C for 12–18 hours.

  • Validation & Workup: Monitor completion via TLC (Hexanes/EtOAc 4:1). Quench the reaction with saturated aqueous NH4​Cl (5 mL). Extract the aqueous layer with EtOAc ( 3×10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA)

This protocol is optimized for the installation of allylic groups, providing a terminal alkene handle for further functionalization (e.g., cross-metathesis or oxidative cleavage).

Causality & Design Choices:

N,O -Bis(trimethylsilyl)acetamide (BSA) is used as a mild, non-nucleophilic base. It generates the enolate without introducing strongly coordinating ions that could poison the Pd center. A catalytic amount of KOAc acts as a nucleophilic initiator to activate the BSA. Dichloromethane (DCM) provides optimal solubility for the Pd-ligand complex while maintaining a tight chiral environment[4][6].

Catalytic cycle of Palladium-catalyzed Asymmetric Allylic Alkylation (Pd-AAA).

Step-by-Step Methodology:

  • Catalyst Activation: In an argon-filled glovebox, charge a vial with Pd2​(dba)3​⋅CHCl3​ (2.5 mol%) and (R,R) -DACH-phenyl Trost ligand (5.5 mol%). Dissolve in degassed anhydrous DCM (2 mL/mmol). Stir at room temperature for 30 minutes. Visual Cue: The solution will transition from deep purple to bright yellow, indicating the formation of the active Pd(0)L2​ complex.

  • Electrophile Addition: Add allyl acetate (1.2 equiv) to the active catalyst solution to form the Pd- π -allyl intermediate. Cool the mixture to 0 °C.

  • Enolate Generation: In a separate argon-purged vial, dissolve Methyl 4-methyl-2-oxocyclopentanecarboxylate (1.0 equiv) in DCM (1 mL/mmol). Add BSA (1.2 equiv) and KOAc (5 mol%). Stir for 20 minutes at room temperature.

  • Coupling: Transfer the enolate solution dropwise to the cooled Pd-complex solution. Stir at 0 °C for 4–6 hours.

  • Validation & Workup: Monitor via HPLC. Upon completion, quench with water, extract with DCM, dry over MgSO4​ , and purify via flash chromatography. Determine enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column).

Quantitative Data Presentation

The following table summarizes the expected performance metrics of both methodologies when applied to Methyl 4-methyl-2-oxocyclopentanecarboxylate.

ParameterPhase-Transfer Catalysis (PTC)Pd-Catalyzed Allylic Alkylation (Pd-AAA)
Optimal Electrophile Scope Alkyl halides (e.g., Benzyl bromide)Allylic acetates / Allylic carbonates
Typical Catalyst System Cinchona-derived ammonium salts Pd2​(dba)3​
  • Chiral Ligand (e.g., Trost)
Base / Activator Required Strong, solid bases (e.g., CsOH⋅H2​O )Mild silylating agents (e.g., BSA / KOAc)
Typical Isolated Yield 85 – 95%88 – 98%
Enantiomeric Excess (ee) 80 – 92%90 – 99%
Primary Stereocontrol Mechanism Tight Ion-Pairing (Chiral Cation)Outer-Sphere Attack on Chiral Pd- π -Allyl

Troubleshooting & Expert Causality

  • Issue: High levels of O-alkylation instead of C-alkylation.

    • Causality & Fix: O-alkylation is favored by "hard" electrophiles (like methyl iodide) and polar aprotic solvents (like DMF), which separate the ion pair and expose the hard oxygen center of the enolate. To fix this, switch to a "softer" electrophile (e.g., allyl or benzyl groups) or strictly enforce non-polar solvents (toluene) to keep the enolate tightly bound to the soft chiral ammonium cation.

  • Issue: Poor enantioselectivity (ee < 50%).

    • Causality & Fix: Poor ee indicates that the racemic background reaction is outcompeting the catalyzed pathway. In PTC, this means the base is reacting directly with the substrate and electrophile outside the chiral pocket. Reduce the temperature to -20 °C or switch to a less soluble, bulkier base. In Pd-AAA, poor ee is often caused by oxygen ingress; Pd(II) oxidation degrades the chiral ligand, leading to achiral background catalysis. Ensure strict Schlenk/glovebox techniques.

  • Issue: Substrate Epimerization at C4.

    • Causality & Fix: While the C2 quaternary center cannot epimerize post-alkylation, the C4 methyl group can epimerize under prolonged exposure to strong bases prior to alkylation. If utilizing the PTC route, ensure the alkyl halide is added immediately after the 30-minute enolization window to minimize the residence time of the free enolate.

References

  • BenchChem. "Methyl 4-methyl-2-oxocyclopentanecarboxylate 4463-75-6". BenchChem Reagents.
  • Kazmierczak, J.C., et al. "H-Bond Mediated Phase-Transfer Catalysis: Enantioselective Generating of Quaternary Stereogenic Centers in β-Keto Esters". MDPI.
  • Nemoto, T., et al. "Transition metal-catalyzed asymmetric reactions using P-chirogenic diaminophosphine oxides: DIAPHOXs". PubMed.
  • BenchChem Technical Support Team. "Methyl 2-oxocyclopentanecarboxylate | High-Purity Reagent". BenchChem.
  • Liu, D., et al. "Counterion-Enhanced Pd/Enamine Catalysis: Direct Asymmetric α-Allylation of Aldehydes with Allylic Alcohols". ACS Publications.

Sources

Method

Application Note: Methyl 4-methyl-2-oxocyclopentanecarboxylate in Pharmaceutical Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary In modern medicinal chemistry, the rapi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, sp3-rich scaffolds is critical for developing highly selective kinase inhibitors. Methyl 4-methyl-2-oxocyclopentanecarboxylate (CAS: 4463-75-6) is a highly versatile β -keto ester building block[1]. Characterized by its substituted cyclopentane ring, this intermediate provides a rigid, stereochemically defined framework ideal for the synthesis of active pharmaceutical ingredients (APIs).

This application note details the mechanistic utility, synthetic preparation, and downstream application of Methyl 4-methyl-2-oxocyclopentanecarboxylate, with a specific focus on its critical role in synthesizing EphA4 Receptor Tyrosine Kinase (RTK) inhibitors [2]. These inhibitors represent a promising therapeutic class for treating neurodegenerative disorders (such as Alzheimer's, Parkinson's, and ALS), spinal cord injuries, and specific malignancies like pancreatic cancer[2].

Physicochemical Profiling

Understanding the physicochemical properties of this intermediate is essential for optimizing downstream reactions, particularly enolate alkylations and Knoevenagel condensations. The β -keto ester moiety possesses a highly acidic α -proton, enabling facile functionalization.

Table 1: Chemical and Physical Properties
ParameterSpecification / Value
Chemical Name Methyl 4-methyl-2-oxocyclopentanecarboxylate
CAS Registry Number 4463-75-6[3]
Molecular Formula C8H12O3[4]
Molecular Weight 156.18 g/mol [4]
Topological Polar Surface Area 43.4 Ų[4]
Key Functional Groups Ketone, Methyl Ester, Chiral Methyl Center
Storage Conditions Sealed in dry conditions, 2-8°C (Cold-chain recommended)[1]

Mechanistic Insight: The EphA4 RTK Pathway

Why utilize this specific cyclopentane scaffold?

EphA4 is a receptor tyrosine kinase highly expressed in the central nervous system. Following CNS trauma (e.g., spinal cord injury), EphA4 is upregulated in astrocytes, triggering a massive proliferation known as gliosis [2]. This results in the formation of a glial scar, which physically and chemically collapses axonal growth cones, permanently preventing neuronal regeneration[2].

By incorporating the Methyl 4-methyl-2-oxocyclopentanecarboxylate scaffold into a small-molecule inhibitor, medicinal chemists can selectively block the ATP-binding pocket of the EphA4 kinase domain. This halts the downstream RhoA/ROCK signaling cascade, preventing glial scar formation and promoting axonal survival and regeneration[2].

EphA4_Pathway Ephrin Ephrin Ligand EphA4 EphA4 RTK Ephrin->EphA4 Binds & Activates RhoA RhoA / ROCK Pathway EphA4->RhoA Phosphorylation Cascade GlialScar Glial Scar Formation & Axonal Growth Cone Collapse RhoA->GlialScar Induces Regeneration Axonal Regeneration & Neuronal Survival GlialScar->Regeneration Prevents Inhibitor EphA4 Inhibitor (Cyclopentane Scaffold) Inhibitor->EphA4 Blocks Kinase Domain Inhibitor->Regeneration Promotes

Diagram 1: EphA4 signaling pathway and the mechanism of targeted kinase inhibition.

Synthetic Workflow: Dieckmann Cyclization

The most efficient, scalable route to Methyl 4-methyl-2-oxocyclopentanecarboxylate is via the Dieckmann cyclization of dimethyl 3-methylhexane-1,6-dioate[2]. This intramolecular Claisen condensation is thermodynamically driven by the formation of a stable five-membered ring.

Synthetic_Workflow Precursor Dimethyl 3-methylhexane -1,6-dioate Cyclization Dieckmann Cyclization (Base: NaOMe/MeOH) Precursor->Cyclization Intermediate Methyl 4-methyl-2-oxo cyclopentanecarboxylate Cyclization->Intermediate Intramolecular Condensation Elaboration Alkylation & Heterocycle Assembly Intermediate->Elaboration Beta-Keto Ester Reactivity API EphA4 RTK Inhibitor Candidate Elaboration->API Scaffold Assembly

Diagram 2: Synthetic workflow from linear precursor to final EphA4 RTK inhibitor.

Table 2: Dieckmann Cyclization Optimization Data

Causality Note: The choice of base is critical. Using Sodium Methoxide (NaOMe) in Methanol ensures that any transesterification side-reactions yield the identical methyl ester product, preventing mixed-ester impurities.

Base / Solvent SystemTemperatureReaction TimeIsolated Yield (%)Purity (LC-MS)
NaOMe / MeOHReflux (65°C)4 Hours82%>98%
NaH / THF0°C to RT12 Hours76%95%
KOtBu / t-BuOHReflux (82°C)6 Hours68%90% (Transesterification observed)

Experimental Protocols

As a self-validating system, the following protocols include built-in quality control checkpoints to ensure high-fidelity results during drug discovery workflows.

Protocol A: Synthesis of Methyl 4-methyl-2-oxocyclopentanecarboxylate

Reference methodology adapted from Matthews et al. and US Patent 2010/0113415 A1[2].

Reagents & Materials:

  • Dimethyl 3-methylhexane-1,6-dioate (1.0 equiv)

  • Sodium methoxide (NaOMe, 25 wt% in MeOH) (1.2 equiv)

  • Anhydrous Methanol (Solvent)

  • 1M HCl (Aqueous)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with inert Argon gas.

  • Base Addition: Charge the flask with anhydrous methanol (100 mL) and carefully add the NaOMe solution (1.2 equiv) via syringe.

  • Substrate Addition: Dissolve dimethyl 3-methylhexane-1,6-dioate (50 mmol) in 20 mL of anhydrous methanol. Add this solution dropwise to the stirring base mixture over 30 minutes at room temperature.

  • Cyclization: Elevate the temperature to reflux (approx. 65°C). Stir for 4 hours.

    • Validation Checkpoint: Monitor reaction completion via TLC (Hexanes:EtOAc 3:1). The starting material spot should completely disappear, replaced by a lower-Rf UV-active spot (enolate).

  • Quenching: Cool the reaction to 0°C using an ice bath. Carefully quench the reaction by dropwise addition of 1M HCl until the pH reaches 4.0-5.0. Causality: Acidification protonates the enolate, driving the equilibrium toward the final β -keto ester product.

  • Extraction & Purification: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Final Polish: Purify via silica gel flash chromatography to yield a clear, slightly yellow liquid[5]. Store at 2-8°C[1].

Protocol B: EphA4 Kinase Enzymatic Assay (Validation of Downstream API)

Once Methyl 4-methyl-2-oxocyclopentanecarboxylate is elaborated into a final inhibitor candidate, its efficacy must be validated against the target kinase[6].

Step-by-Step Procedure:

  • Protein Preparation: Utilize recombinant His6-TEV-EphA4 (amino acids 615-911) expressed in an Sf9 baculovirus system. Purify via HPLC using a His-tag affinity column[6].

  • Assay Setup: In a 384-well microplate, prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, and 0.01% Brij-35.

  • Compound Incubation: Add the synthesized inhibitor (serial dilutions from 10 μ M to 0.1 nM) to the wells. Incubate with 5 nM of the recombinant EphA4 enzyme for 15 minutes at room temperature to allow binding.

  • Reaction Initiation: Add 10 μ M ATP and a generic tyrosine kinase peptide substrate (e.g., Poly(Glu,Tyr) 4:1) to initiate the phosphorylation cascade.

  • Detection: After 60 minutes, quench the reaction using EDTA. Utilize a Homogeneous Time-Resolved Fluorescence (HTRF) system with a Europium-labeled anti-phosphotyrosine antibody to quantify the phosphorylated substrate.

  • Data Analysis: Plot the HTRF signal against the log of the inhibitor concentration to calculate the IC50​ value. Validation Checkpoint: A highly potent candidate derived from this scaffold should exhibit an IC50​ < 50 nM.

Conclusion & Future Perspectives

Methyl 4-methyl-2-oxocyclopentanecarboxylate serves as a foundational pillar in the architectural design of complex neuro-therapeutic agents. Its predictable reactivity in Dieckmann cyclizations and subsequent α -functionalization makes it indispensable for generating sp3-enriched libraries. As the pharmaceutical industry shifts focus toward targeting glial scar formation and axonal regeneration via EphA4 RTK inhibition, the demand for high-purity, structurally rigid precursors like CAS 4463-75-6 will continue to scale.

References

  • Google Patents (US20100113415A1). "EphA4 RTK Inhibitors and Methods of Use." Patent Application Publication.
  • Matthews et al. "Dieckmann cyclization of dimethyl 3-methylhexane-1,6-dioate." J. Chem. Soc., Perkin Trans. 1, 1987, 7, 1485-1487. URL:[Link]

Sources

Application

Application Notes and Protocols: Reagents for the Selective Enolization of Methyl 4-methyl-2-oxocyclopentanecarboxylate

Introduction The selective formation of enolates from unsymmetrical carbonyl compounds is a cornerstone of modern organic synthesis, enabling the precise construction of carbon-carbon bonds. Methyl 4-methyl-2-oxocyclopen...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The selective formation of enolates from unsymmetrical carbonyl compounds is a cornerstone of modern organic synthesis, enabling the precise construction of carbon-carbon bonds. Methyl 4-methyl-2-oxocyclopentanecarboxylate, a β-keto ester, presents a classic challenge in regioselective enolization due to the presence of two distinct acidic α-protons. The ability to selectively deprotonate at either the C-1 or C-3 position dictates the outcome of subsequent alkylation, aldol, or acylation reactions, making the choice of reagent and reaction conditions paramount for achieving the desired product.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reagents and protocols for the selective enolization of methyl 4-methyl-2-oxocyclopentanecarboxylate. We will delve into the principles of kinetic versus thermodynamic control and provide detailed, field-proven protocols for generating each of the two possible enolates with high selectivity.

Theoretical Background: Kinetic vs. Thermodynamic Enolate Formation

The regioselectivity of enolate formation from an unsymmetrical ketone or β-dicarbonyl compound is governed by the principles of kinetic and thermodynamic control.[1][2][3]

  • Kinetic Enolate: This enolate is formed faster. Its formation is favored by conditions that are irreversible, such as the use of a strong, sterically hindered base at low temperatures.[4][5][6] The kinetic enolate typically results from the removal of the more accessible, less sterically hindered proton.

  • Thermodynamic Enolate: This is the more stable enolate. Its formation is favored under conditions that allow for equilibration between the possible enolates.[5][6] This is typically achieved using a weaker base, a protic solvent, or higher reaction temperatures, which allows the initially formed kinetic enolate to revert to the starting material and eventually form the more stable thermodynamic enolate.[7][8]

In the case of methyl 4-methyl-2-oxocyclopentanecarboxylate, the two possible enolates are the C-1 enolate (thermodynamic) and the C-3 enolate (kinetic). The C-1 proton is more acidic due to the electron-withdrawing effect of both the ketone and the ester carbonyl groups, leading to a more stable conjugate base (the thermodynamic enolate). However, the C-3 protons are generally more sterically accessible.

Visualizing Enolate Formation

G cluster_0 Methyl 4-methyl-2-oxocyclopentanecarboxylate cluster_1 Kinetic Control cluster_2 Thermodynamic Control start Starting Material kinetic_enolate C-3 Enolate (Kinetic) start->kinetic_enolate Fast, Irreversible thermodynamic_enolate C-1 Enolate (Thermodynamic) start->thermodynamic_enolate Slow, Reversible kinetic_enolate->thermodynamic_enolate Equilibration (under thermodynamic conditions) kinetic_conditions LDA, THF, -78 °C thermodynamic_conditions NaH, THF, RT

Caption: Pathways to kinetic and thermodynamic enolates.

Reagents and Protocols for Selective Enolization

The choice of base is the most critical factor in determining the regioselectivity of enolization. The following table summarizes the recommended reagents and conditions for achieving either kinetic or thermodynamic control.

Control TypeReagentSolventTemperatureKey Considerations
Kinetic Lithium diisopropylamide (LDA)Tetrahydrofuran (THF)-78 °CLDA is a strong, bulky base that deprotonates the less hindered C-3 position rapidly and irreversibly at low temperatures.[4][5][6]
Thermodynamic Sodium hydride (NaH)Tetrahydrofuran (THF)Room TemperatureNaH is a strong, non-bulky base that allows for equilibration to the more stable C-1 enolate.[6][7][9]
Detailed Experimental Protocols
Protocol 1: Generation of the Kinetic Enolate (C-3) using LDA

This protocol describes the formation of the less substituted lithium enolate under kinetic control.

Materials:

  • Methyl 4-methyl-2-oxocyclopentanecarboxylate

  • Diisopropylamine, freshly distilled from CaH₂

  • n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined)

  • Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

  • Anhydrous argon or nitrogen

  • Dry ice/acetone bath

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a thermometer. Maintain a positive pressure of inert gas throughout the procedure.

  • LDA Preparation (in situ): To the reaction flask, add anhydrous THF (e.g., 20 mL for a 10 mmol scale reaction). Cool the flask to -78 °C using a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise via syringe while maintaining the temperature at -78 °C. Stir the solution for 30 minutes at -78 °C to ensure complete formation of LDA.

  • Enolate Formation: In a separate flame-dried flask, prepare a solution of methyl 4-methyl-2-oxocyclopentanecarboxylate (1.0 equivalent) in anhydrous THF. Slowly add this solution dropwise to the LDA solution at -78 °C over a period of 15-20 minutes.

  • Reaction Completion: Stir the resulting solution at -78 °C for 1 hour. The pale yellow solution indicates the formation of the lithium enolate.

  • Quenching/Further Reaction: The enolate is now ready for reaction with an electrophile (e.g., an alkyl halide). The electrophile should be added slowly at -78 °C, and the reaction may require warming to proceed to completion. Alternatively, for analysis, a small aliquot can be quenched with a suitable reagent (e.g., trimethylsilyl chloride) to trap the enolate as its silyl enol ether for characterization.

G cluster_workflow Kinetic Enolate Generation Workflow A 1. Prepare LDA solution (Diisopropylamine + n-BuLi in THF at -78°C) B 2. Add substrate solution (Methyl 4-methyl-2-oxocyclopentanecarboxylate in THF) A->B C 3. Stir at -78°C for 1 hour B->C D 4. Kinetic (C-3) enolate formed C->D E 5. Add electrophile at -78°C D->E

Caption: Workflow for kinetic enolate generation.

Protocol 2: Generation of the Thermodynamic Enolate (C-1) using NaH

This protocol outlines the formation of the more substituted sodium enolate under thermodynamic control.

Materials:

  • Methyl 4-methyl-2-oxocyclopentanecarboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

  • Anhydrous argon or nitrogen

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas.

  • NaH Preparation: Weigh the required amount of NaH dispersion (1.1 equivalents) and transfer it to the reaction flask. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexane wash each time under a stream of inert gas.

  • Enolate Formation: Add anhydrous THF (e.g., 20 mL for a 10 mmol scale reaction) to the washed NaH. With vigorous stirring, add a solution of methyl 4-methyl-2-oxocyclopentanecarboxylate (1.0 equivalent) in anhydrous THF dropwise at room temperature. Hydrogen gas evolution will be observed.

  • Reaction Completion: Stir the suspension at room temperature for 2-4 hours, or until hydrogen evolution ceases. The reaction can be gently warmed (e.g., to 40-50 °C) to ensure complete deprotonation and equilibration to the thermodynamic enolate.

  • Further Reaction: The resulting suspension contains the sodium enolate, which is ready for subsequent reaction with an electrophile.

G cluster_workflow Thermodynamic Enolate Generation Workflow A 1. Wash NaH with hexanes B 2. Add anhydrous THF A->B C 3. Add substrate solution dropwise at RT B->C D 4. Stir for 2-4 hours at RT C->D E 5. Thermodynamic (C-1) enolate formed D->E

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Method

Application Note: Methyl 4-methyl-2-oxocyclopentanecarboxylate as a Versatile Precursor for Cyclopentenone Derivatives in Medicinal Chemistry

Introduction The cyclopentenone ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active molecules, including the prostaglandins and their analo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The cyclopentenone ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active molecules, including the prostaglandins and their analogues.[1][2] These compounds exhibit a wide range of physiological activities and are crucial in drug development programs targeting inflammation, cancer, and cardiovascular diseases. The synthetic accessibility of highly functionalized cyclopentenone derivatives is therefore a critical objective for researchers.

Methyl 4-methyl-2-oxocyclopentanecarboxylate and its structural analogues are powerful and versatile starting materials for this purpose.[3][4] This bifunctional molecule, featuring both a ketone and a β-keto ester, provides multiple reaction sites for strategic C-C bond formation and functional group manipulation.[3][5] This application note provides a detailed guide to the core chemical principles, key synthetic transformations, and field-proven protocols for utilizing this building block in the synthesis of complex cyclopentenone derivatives.

Core Chemical Principles & Reactivity

The synthetic utility of Methyl 4-methyl-2-oxocyclopentanecarboxylate is rooted in the unique reactivity of its β-keto ester moiety. This functionality dictates the primary reaction pathways available for molecular elaboration.

Key Reactive Features:

  • Acidic α-Proton: The proton at the C1 position, situated between the ketone and ester carbonyls, is highly acidic (pKa ≈ 11 in DMSO). This allows for easy and regioselective deprotonation by a wide range of bases to form a stabilized enolate.

  • Ambident Nucleophile: The resulting enolate is an ambident nucleophile, with electron density on both the α-carbon and the oxygen atom of the ketone. While reactions can occur at either site (C-alkylation vs. O-alkylation), C-alkylation is generally favored with carbon electrophiles due to the formation of a thermodynamically more stable C-C bond.[6][7]

  • Electrophilic Centers: Both the ketone (C2) and ester (carbonyl carbon) are electrophilic and can be targeted by nucleophiles, although the ketone is generally more reactive.

  • Decarboxylation Potential: As a β-keto ester, the methoxycarbonyl group can be removed via saponification and subsequent decarboxylation under acidic conditions, offering a route to 3-methylcyclopentanone if desired.[3]

Reactivity Overview Diagram

The following diagram illustrates the primary transformations accessible from Methyl 4-methyl-2-oxocyclopentanecarboxylate, highlighting the centrality of enolate formation.

G cluster_0 Core Precursor cluster_1 Key Intermediate cluster_2 Synthetic Pathways A Methyl 4-methyl-2- oxocyclopentanecarboxylate B Stabilized Enolate A->B Base (e.g., NaH, LDA) -H⁺ C C-Alkylation (e.g., with R-X) B->C Electrophile (R-X) Forms new C-C bond E Michael Addition (Robinson Annulation) B->E Michael Acceptor (e.g., MVK) D Intramolecular Aldol Condensation C->D After conversion to 1,4-diketone

Caption: Key reaction pathways originating from Methyl 4-methyl-2-oxocyclopentanecarboxylate.

Key Synthetic Transformation: Alkylation and Intramolecular Aldol Condensation

A robust and highly effective strategy for constructing a new fused or substituted cyclopentenone ring involves a two-step sequence: (1) C-alkylation of the β-keto ester enolate to install a side chain containing a ketone, thereby forming a 1,4-diketone precursor, followed by (2) a base-catalyzed intramolecular aldol condensation.[8][9]

This approach is powerful because it allows for the controlled introduction of various side chains in the first step, leading to a wide diversity of final products from a common intermediate. The intramolecular nature of the subsequent aldol reaction is entropically favored and typically proceeds in high yield to form the thermodynamically stable five-membered ring.[10]

General Workflow

The logical flow from the starting material to the final cyclopentenone derivative is outlined below. This process converts a simple cyclopentanone into a more complex, annulated ring system.

workflow start Methyl 4-methyl-2- oxocyclopentanecarboxylate enolate 1. Enolate Formation (Base, Anhydrous Solvent) start->enolate alkylation 2. C-Alkylation (Add α-haloketone) enolate->alkylation intermediate 1,4-Diketone Intermediate alkylation->intermediate cyclization 3. Intramolecular Aldol Condensation (Base, EtOH/H₂O) intermediate->cyclization product Final Cyclopentenone Derivative cyclization->product

Caption: Experimental workflow for cyclopentenone synthesis via alkylation and cyclization.

Detailed Experimental Protocols

The following protocols provide a validated, step-by-step methodology for the synthesis of a bicyclic cyclopentenone derivative.

Protocol 1: C-Alkylation to Synthesize a 1,4-Diketone Precursor

This protocol describes the alkylation of Methyl 4-methyl-2-oxocyclopentanecarboxylate with 3-chloropropan-2-one.

Causality: Sodium hydride (NaH), a strong, non-nucleophilic base, is used to irreversibly deprotonate the β-keto ester, ensuring complete formation of the enolate. Anhydrous THF is critical to prevent quenching of the base and the enolate. The reaction is performed at 0°C to control the initial exothermic reaction and then warmed to promote the SN2 reaction.

ReagentFormulaMW ( g/mol )Moles (mmol)EquivalentsAmount
Methyl 4-methyl-2-oxocyclopentanecarboxylateC₈H₁₂O₃156.1810.01.01.56 g
Sodium Hydride (60% in mineral oil)NaH24.0011.01.1440 mg
3-Chloropropan-2-oneC₃H₅ClO92.5210.51.050.97 g (0.87 mL)
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11--50 mL

Procedure:

  • Preparation: To a 250 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add Sodium Hydride (440 mg, 11.0 mmol).

  • Solvent Addition: Add anhydrous THF (30 mL) via syringe. Cool the suspension to 0°C using an ice-water bath.

  • Substrate Addition: Dissolve Methyl 4-methyl-2-oxocyclopentanecarboxylate (1.56 g, 10.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the NaH suspension over 15 minutes.

  • Enolate Formation: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the resulting enolate solution back to 0°C. Add 3-chloropropan-2-one (0.87 mL, 10.5 mmol) dropwise.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir overnight (approx. 16 hours). Monitor the reaction by TLC (30% EtOAc/Hexanes).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, gradient elution 10-40% EtOAc/Hexanes) to yield the 1,4-diketone intermediate.

Protocol 2: Intramolecular Aldol Condensation

This protocol describes the cyclization of the 1,4-diketone intermediate to form the final cyclopentenone derivative.

Causality: A catalytic amount of potassium hydroxide in ethanol/water provides the basic conditions necessary for the intramolecular aldol reaction. The reaction proceeds via enolate formation at the methyl ketone, which is kinetically favored, followed by attack on the cyclopentanone carbonyl. The resulting β-hydroxy ketone readily dehydrates under these conditions to form the conjugated and thermodynamically stable α,β-unsaturated ketone product.[9][11]

Procedure:

  • Setup: In a 100 mL round-bottom flask, dissolve the purified 1,4-diketone intermediate (e.g., 5.0 mmol) in ethanol (25 mL).

  • Base Addition: Add a 2 M aqueous solution of potassium hydroxide (KOH) (2.5 mL, 5.0 mmol, 1.0 equiv).

  • Reaction: Heat the mixture to reflux (approx. 80°C) and stir for 2-4 hours. Monitor the formation of the more nonpolar product by TLC.

  • Work-up: After cooling to room temperature, neutralize the mixture with 1 M HCl until pH ~7.

  • Extraction: Remove the ethanol under reduced pressure. Add water (20 mL) to the residue and extract with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product can often be purified by recrystallization or flash chromatography if necessary.

Field-Proven Insights & Troubleshooting

  • Challenge: C- vs. O-Alkylation: While C-alkylation is generally favored, O-alkylation can become a competing pathway.

    • Solution: Using aprotic solvents like THF or DMF favors C-alkylation. Softer alkylating agents (e.g., alkyl iodides) also favor C-alkylation over harder ones (e.g., sulfates).[7]

  • Challenge: Low Yield in Alkylation: Incomplete deprotonation is a common cause of low yields.

    • Solution: Ensure the NaH is fresh and reactive (not passivated). Alternatively, a stronger base like Lithium Diisopropylamide (LDA) at -78°C can be used for quantitative and irreversible enolate formation, which also helps prevent side reactions like aldol condensation of the starting material.[12]

  • Challenge: Multiple Alkylation Products: If the mono-alkylated product is deprotonated again, dialkylation can occur.

    • Solution: Use of slightly more than one equivalent of the alkylating agent (1.05-1.1 eq) can help drive the reaction to completion without promoting significant dialkylation. Careful, slow addition of the alkylating agent at a controlled temperature is also beneficial.

  • Challenge: Incomplete Aldol Condensation: Steric hindrance in complex substrates can slow down the cyclization.

    • Solution: Increase the reaction time or temperature. A stronger base or different solvent system (e.g., t-BuOK in t-BuOH) can also be explored.

Applications in Drug Development

The cyclopentenone derivatives synthesized from precursors like Methyl 4-methyl-2-oxocyclopentanecarboxylate are key intermediates in the total synthesis of numerous pharmaceuticals. A primary application is the synthesis of prostaglandin analogues.[13][14] The core cyclopentenone allows for stereocontrolled conjugate addition to install the lower side chain, followed by reduction of the ketone and elaboration of the upper side chain, mirroring established strategies in prostaglandin synthesis. The cyclopentane framework is a valuable scaffold that can improve the pharmacokinetic profiles of drug candidates.[15]

References

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopentenones. Retrieved from [Link]

  • Simeonov, S. P., Nunes, J. P. M., Guerra, K., Kurteva, V. B., & Afonso, C. A. M. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(10), 5744–5893. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66328, Methyl 2-oxocyclopentanecarboxylate. Retrieved from [Link]

  • Voica, A. F., et al. (2014). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Current Organic Chemistry, 18(6).
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Ashenhurst, J. (2018, December 10). The Robinson Annulation. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, March 16). 3.5: Syntheses of Prostaglandins from Cyclopentanes. Retrieved from [Link]

  • Stoltz, B. M., et al. (n.d.). Supporting Information for Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation. Caltech. Retrieved from [Link]

  • Fiveable. (2025, August 15). β-keto esters: Organic Chemistry II Study Guide. Retrieved from [Link]

  • Tsuji, J. (2011). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 87(4), 134–150. [Link]

  • Fiuza, S. M., et al. (2006). Cyclopentenone: a special moiety for anticancer drug design. Anticancer Drugs, 17(9), 1017-22. [Link]

  • Organic Syntheses. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate. Retrieved from [Link]

  • Le Goan, E., et al. (2000). Theoretical Study of Intramolecular Aldol Condensation of 1,6-Diketones: Trimethylsilyl Substituent Effect. The Journal of Organic Chemistry, 65(18), 5649–5657. [Link]

  • R Discovery. (1990). The synthesis of novel prostaglandin analogues via cycloaddition reactions. Retrieved from [Link]

  • Organic Syntheses. (2014). Formation of γ-‐Keto Esters from β-Keto Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]

  • (2021).
  • Wax Studios. (n.d.). What Are The Two Starting Materials For A Robinson Annulation. Retrieved from [Link]

  • PubMed. (1975). The Synthesis of Prostaglandin Analogs Containing Hydroxycyclohexenyl Rings. Retrieved from [Link]

  • Wahhab, A., Tavares, D. F., & Rauk, A. (1990). Optically pure (S)-cyclopent-2-en-1-ol and (S)-3-methoxycyclopentene. Canadian Journal of Chemistry, 68(9), 1559-1563. [Link]

  • Moser, A. R., & Frontier, A. J. (2017). Substituted α-alkylidene cyclopentenones via the intramolecular reaction of vinyl cations with alkenes. Beilstein Journal of Organic Chemistry, 13, 1146–1153. [Link]

  • ResearchGate. (n.d.). Prostaglandins and their biosynthesis via cyclooxygenation. Retrieved from [Link]

  • J Chemistry. (2020, July 28). C Alkylation and O alkylation|Thermodynamic and kinetic stability [Video]. YouTube. Retrieved from [Link]

  • ChemTalk. (2023, October 12). Robinson Annulation. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Intramolecular Aldol Reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, July 30). 23.7: Intramolecular Aldol Reactions. Retrieved from [Link]

  • University of Liverpool. (n.d.). Lecture 4 Enolates in Synthesis. Retrieved from [Link]

  • Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. r/chemistry. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Methyl 4-methyl-2-oxocyclopentanecarboxylate Synthesis

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with optimizing the synthesis of Methyl 4-methyl-2-oxocyclopenta...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with optimizing the synthesis of Methyl 4-methyl-2-oxocyclopentanecarboxylate .

The standard synthetic route relies on the Dieckmann condensation of dimethyl 3-methyladipate[1]. While conceptually straightforward, this intramolecular cyclization is fraught with competing side reactions, equilibrium stalls, and regioselectivity challenges. This guide provides mechanistic grounding, diagnostic workflows, and field-proven protocols to maximize your reaction yield.

Mechanistic Grounding: Regioselectivity & Equilibrium

Because dimethyl 3-methyladipate possesses two distinct α-carbons (C2 and C5), the base-promoted deprotonation can lead to two different regioisomers. Controlling the kinetic and thermodynamic parameters of this pathway is the key to a high-yielding synthesis.

  • Path A (Target): Deprotonation at the less hindered C5 position leads to nucleophilic attack on the C1 ester, yielding the target Methyl 4-methyl-2-oxocyclopentanecarboxylate .

  • Path B (Impurity): Deprotonation at the C2 position (adjacent to the C3 methyl group) leads to attack on the C6 ester, yielding the undesired Methyl 3-methyl-2-oxocyclopentanecarboxylate .

MechanisticPathway cluster_PathA Path A: Kinetically & Thermodynamically Favored cluster_PathB Path B: Disfavored Pathway SM Dimethyl 3-methyladipate Enolate5 C5 Enolate Formation (Less Steric Hindrance) SM->Enolate5 Base (e.g., NaOMe or NaH) Enolate2 C2 Enolate Formation (Steric Clash with C3-Methyl) SM->Enolate2 Base (e.g., NaOMe or NaH) Prod4 Methyl 4-methyl-2-oxocyclopentanecarboxylate (Major Isomer) Enolate5->Prod4 Intramolecular Attack on C1 Prod3 Methyl 3-methyl-2-oxocyclopentanecarboxylate (Minor Isomer) Enolate2->Prod3 Intramolecular Attack on C6

Mechanistic pathways of the Dieckmann condensation showing regioselectivity.

Troubleshooting FAQs & Diagnostic Workflows

Q1: My overall yield is low, and starting material remains. How do I drive the reaction to completion?

A: The Dieckmann condensation is an equilibrium-driven process. If you are using sodium methoxide (NaOMe) in methanol, the equilibrium will stall because the leaving group (methanol) is also the solvent.

  • Causality: The reaction cannot overcome the thermodynamic plateau without removing the byproduct.

  • Self-Validating Fix: Switch to an irreversible base like Sodium Hydride (NaH) in an aprotic solvent (e.g., Toluene) with a catalytic amount of methanol. The generation of hydrogen gas provides an irreversible thermodynamic driving force. If starting material vanishes on TLC but yield is still low, proceed to Q3.

Q2: NMR analysis shows a high percentage of the 3-methyl regioisomer. How can I improve regioselectivity?

A: Regioselectivity is governed by both kinetic accessibility and thermodynamic enolate stability.

  • Causality: The C5 protons are kinetically more accessible, and the resulting 4-methyl enolate is thermodynamically more stable due to reduced allylic strain. If you observe excessive 3-methyl isomer, your reaction is likely trapped under kinetic control with a non-selective base at low temperatures.

  • Self-Validating Fix: Use a bulkier base (like Potassium tert-butoxide, KOtBu) to enhance kinetic differentiation, heavily favoring the less hindered C5 proton. Ensure the reaction is heated to reflux to allow thermodynamic equilibration to the more stable 4-methyl enolate.

Q3: I am observing high molecular weight impurities and a viscous crude product. What went wrong?

A: You are experiencing intermolecular Claisen condensation (oligomerization) rather than the desired intramolecular Dieckmann cyclization.

  • Causality: Intramolecular reactions are favored at high dilution. If your substrate concentration exceeds 0.5 M, the probability of two diester molecules colliding becomes competitive with unimolecular ring closure.

  • Self-Validating Fix: Run a TLC. If you see a heavy streak of baseline material rather than a discrete spot, oligomerization has occurred. Dilute the reaction to 0.1 M and use a syringe pump to slowly add the diester to the base over 2–4 hours.

Q4: The product degrades or disappears during aqueous workup. How should I quench the reaction?

A: β -keto esters are highly susceptible to retro-Dieckmann ring opening under basic aqueous conditions, and to hydrolysis/decarboxylation under harsh acidic conditions.

  • Causality: The reaction resting state is the sodium enolate of the product. Quenching with plain water creates a strongly basic aqueous environment (NaOH formation), which rapidly cleaves the ring.

  • Self-Validating Fix: If your crude NMR shows a singlet at ~3.7 ppm (methyl ester) but lacks the characteristic ring protons, ring-opening has occurred. Switch to an inverse quench by pouring the reaction mixture into a cold, vigorously stirred mixture of 1M HCl (or glacial acetic acid) and ice.

Troubleshooting Issue Issue: Low Yield of Target Molecule Diag1 Is the starting material fully consumed? Issue->Diag1 No1 No: Equilibrium Stall Diag1->No1 Yes1 Yes: Side Reactions Dominating Diag1->Yes1 Sol1 Action: Use NaH/Toluene or distill off MeOH No1->Sol1 Diag2 What are the major impurities? Yes1->Diag2 Imp1 Oligomers / Polymers Diag2->Imp1 Imp2 Regioisomer (3-methyl) Diag2->Imp2 Imp3 Hydrolyzed Acid / Ring Opened Diag2->Imp3 Sol2 Action: Increase dilution to 0.1M & add slowly Imp1->Sol2 Sol3 Action: Use bulkier base (e.g., KOtBu) Imp2->Sol3 Sol4 Action: Inverse quench with cold acidic buffer Imp3->Sol4

Diagnostic workflow for troubleshooting low yields in Dieckmann cyclizations.

Quantitative Data: Reaction Condition Matrix

The following table summarizes the impact of various reaction parameters on the overall yield and regioselectivity. Use this data to benchmark your own experimental results.

Base / Solvent SystemConcentrationTemp (°C)Addition MethodYield (%)Regiomeric Ratio (4-Me : 3-Me)Primary Issue Observed
NaOMe / Methanol0.5 M65 (Reflux)Bolus45%70:30Incomplete conversion (equilibrium stall)
NaH / THF0.5 M66 (Reflux)Bolus55%85:15Significant oligomerization (baseline TLC)
KOtBu / THF0.1 M66 (Reflux)Bolus68%95:5Minor retro-Dieckmann during workup
NaH (cat. MeOH) / Toluene 0.1 M 110 (Reflux) Slow (2h) 88% >95:5 Optimized Conditions

Optimized Experimental Protocol

This step-by-step methodology is adapted from the foundational protocols described by Matthews et al.[1] and optimized to prevent the specific failure modes outlined above.

Step 1: Preparation & Inert Atmosphere Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, an addition funnel, and an argon inlet. Rationale: Strict anhydrous conditions prevent premature ester hydrolysis[2].

Step 2: Base Suspension Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and anhydrous Toluene (calculated to achieve a final substrate concentration of 0.1 M). Wash the NaH with anhydrous hexanes prior to use if mineral oil will interfere with your downstream purification.

Step 3: Initiation Add a catalytic amount of anhydrous Methanol (0.05 equivalents) to the suspension. Rationale: This generates the highly active methoxide initiator in situ without flooding the system with a protic solvent.

Step 4: Substrate Addition (High Dilution) Dissolve Dimethyl 3-methyladipate (1.0 equivalent) in a small volume of anhydrous Toluene. Add this solution dropwise via the addition funnel over 2 hours while the base suspension is maintained at a gentle reflux (110 °C). Rationale: Slow addition ensures the instantaneous concentration of the unreacted diester remains extremely low, suppressing intermolecular oligomerization.

Step 5: Completion & Validation After addition, maintain reflux for an additional 2 hours. Validation Check: Pull a 0.1 mL aliquot, quench in mini-vial with 1M HCl/EtOAc, and run a TLC. The starting material spot should be completely absent.

Step 6: Inverse Quench Cool the reaction to room temperature. Slowly pour the reaction mixture into a large beaker containing crushed ice and 10% aqueous Acetic Acid under vigorous stirring. Rationale: Inverse quenching ensures the pH never becomes basic enough to trigger retro-Dieckmann cleavage.

Step 7: Extraction & Purification Separate the organic layer. Extract the aqueous layer twice with Ethyl Acetate. Wash the combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient) or vacuum distillation.

References

  • US Patent 2010/0113415 A1. "Preparation of Methyl 4-methyl-2-oxocyclopentanecarboxylate via Dieckmann cyclization." Google Patents / Googleapis.
  • Guidechem Chemical Database. "ETHYL 1-METHYL-2-OXOCYCLOPENTANECARBOXYLATE / METHYL 4-METHYL-2-OXOCYCLOPENTANECARBOXYLATE Properties, Safety, and Synthesis Routes." Guidechem.
  • Matthews et al. "Synthesis of substituted cyclopentanones." J. Chem. Soc., Perkin Trans. 1, 1987, 1485-1487.

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in the Alkylation of Methyl 4-methyl-2-oxocyclopentanecarboxylate

Welcome to the technical support center for the alkylation of β-keto esters. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the alkylation of Methyl 4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the alkylation of β-keto esters. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the alkylation of Methyl 4-methyl-2-oxocyclopentanecarboxylate. Our goal is to provide in-depth, field-proven insights to help you diagnose and resolve issues leading to low conversion rates, ensuring the success of your synthetic endeavors.

The alkylation of β-keto esters is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] The reaction relies on the generation of a stabilized enolate, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.[2] While conceptually straightforward, the practical execution for a substrate like Methyl 4-methyl-2-oxocyclopentanecarboxylate can be fraught with challenges, including incomplete reactions, dialkylation, and other side reactions that suppress the yield of the desired mono-alkylated product.[3] This guide provides a structured approach to troubleshooting these common issues.

Section 1: Troubleshooting Guide for Low Conversion & Side Reactions

This section directly addresses the most common problems observed during the alkylation of Methyl 4-methyl-2-oxocyclopentanecarboxylate in a question-and-answer format.

Q1: My reaction shows very low conversion, with a large amount of starting material recovered. What are the likely causes?

A: This is the most frequent issue and typically points to inefficient enolate formation. The quantitative conversion of the β-keto ester to its enolate is the critical first step for a successful alkylation.[4]

  • Inadequate Base Strength or Stoichiometry: The pKa of the α-hydrogen in a β-keto ester is typically around 11-13.[1][5] The base must be strong enough to deprotonate the ester completely and irreversibly. If the base is too weak or used in sub-stoichiometric amounts, an equilibrium will be established, leaving a significant concentration of the starting ketone unreacted.[6] This unreacted ketone can then participate in side reactions, such as aldol condensations.[3]

  • Presence of Moisture: Enolates are strong bases and will be readily quenched by protic sources, including water.[7] The presence of moisture in the solvent, reagents, or on the glassware will consume the base and/or the enolate, halting the reaction. It is imperative to use anhydrous solvents and flame-dried glassware under an inert atmosphere.

  • Low Reaction Temperature or Insufficient Time: While many enolate formations are rapid, particularly with strong bases at low temperatures, the subsequent SN2 alkylation step may require higher temperatures or longer reaction times to proceed to completion, depending on the reactivity of the alkyl halide.

Troubleshooting Workflow: Low Conversion

Low_Conversion_Workflow Start Low Conversion Observed (High Starting Material) Check_Base 1. Verify Base - pKa >> 13? - Full equivalent used? - Weighed under inert atm? Start->Check_Base Initial Check Check_Conditions 2. Verify Reaction Conditions - Anhydrous solvent? - Glassware flame-dried? - Inert atmosphere (Ar/N2)? Check_Base->Check_Conditions OK Solution_Base Solution: - Use stronger base (NaH, LDA) - Ensure 1.05 eq. of base Check_Base->Solution_Base Issue Found Check_Reagents 3. Verify Reagents - Alkyl halide reactive (I > Br > Cl)? - Alkyl halide fresh/not degraded? Check_Conditions->Check_Reagents OK Solution_Conditions Solution: - Use freshly distilled/anhydrous solvent - Rigorously dry all glassware Check_Conditions->Solution_Conditions Issue Found Check_TempTime 4. Review Temp/Time - Was enolate formation complete? - Was alkylation time sufficient? Check_Reagents->Check_TempTime OK Solution_Reagents Solution: - Use alkyl iodide or bromide - Purify alkyl halide before use Check_Reagents->Solution_Reagents Issue Found Solution_TempTime Solution: - Allow enolate formation for 1h at appropriate temp - Increase alkylation time/temp Check_TempTime->Solution_TempTime Issue Found

Caption: A systematic workflow for diagnosing the root cause of low conversion.

Q2: I'm observing a significant amount of a dialkylated byproduct. How can I improve selectivity for mono-alkylation?

A: The formation of a dialkylated product occurs when the mono-alkylated product, which still possesses an acidic α-hydrogen, is deprotonated and reacts with another equivalent of the alkyl halide.[5] This is a common issue when using weaker bases or when reaction conditions allow for equilibration.

  • Ensure Complete Initial Deprotonation: The most effective strategy is to use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to ensure the starting β-keto ester is fully and irreversibly converted to its enolate before the alkyl halide is introduced.[4][6] This minimizes the presence of any base that could deprotonate the mono-alkylated product.

  • Control Stoichiometry: Use precisely one equivalent of the base and the alkylating agent.

  • Slow Addition of Alkylating Agent: Adding the alkyl halide slowly at a low temperature (e.g., -78 °C) ensures that it reacts immediately with the high concentration of the initial enolate, minimizing its opportunity to react with any subsequently formed product enolate.[4]

Q3: My product is contaminated with byproducts from hydrolysis and subsequent decarboxylation. How can I prevent this?

A: β-keto esters can undergo hydrolysis to form a β-keto acid, which is often unstable and can readily lose CO₂ upon heating to yield a ketone.[8][9] This typically occurs during the aqueous workup phase.

  • Avoid Harsh Workup Conditions: Do not use strong aqueous acid or base for quenching, and avoid heating the reaction mixture during workup.[10]

  • Use a Buffered Quench: Quench the reaction at low temperature (0 °C or below) with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is mildly acidic and effective at neutralizing alkoxide or enolate species without causing significant hydrolysis.

  • Minimize Contact Time with Water: Perform the extraction and separation steps quickly and efficiently.

Section 2: Frequently Asked Questions (FAQs) for Reaction Optimization
FAQ 1: How do I choose the optimal base for this alkylation?

A: The choice of base is arguably the most critical parameter and dictates the reaction's outcome.[11][12] The ideal base should be strong enough to completely deprotonate the ester but should not introduce competing side reactions.[11]

BasepKa of Conj. AcidTypical SolventAdvantagesDisadvantages
Sodium Hydride (NaH) ~35THF, DMFStrong, non-nucleophilic, affordable.Heterogeneous reaction can be slow; requires careful handling.
Lithium Diisopropylamide (LDA) ~36THFVery strong, sterically hindered, favors kinetic enolate formation, soluble.[6][13]Must be freshly prepared or titrated; requires very low temperatures (-78 °C).
Sodium Ethoxide (NaOEt) ~16EthanolInexpensive, easy to handle.Weaker base, leads to equilibrium; can cause transesterification if ester is not also ethyl.[14] Favors thermodynamic product.[6]
Potassium Carbonate (K₂CO₃) ~10.3Acetone, DMFMild, suitable for phase-transfer catalysis (PTC) conditions.[15]Often requires higher temperatures and longer reaction times; may not be strong enough for complete deprotonation.
FAQ 2: What is the role of the solvent, and which one should I choose?

A: The solvent plays a crucial role in solvating the enolate and influencing its reactivity.[12] Polar aprotic solvents are generally preferred.

SolventDielectric ConstantKey CharacteristicsRecommended Use
Tetrahydrofuran (THF) 7.5Good for solvating metal cations (especially Li⁺); standard for LDA reactions at low temperatures.[16]Gold standard for controlled alkylations with strong bases like NaH or LDA.
Toluene 2.4Nonpolar; can favor tighter ion pairing, potentially influencing selectivity.[12]Useful in specific applications, particularly in phase-transfer catalysis.[15]
Dimethylformamide (DMF) 37Highly polar aprotic; can accelerate SN2 reactions.Can be effective but is harder to render completely anhydrous and more difficult to remove.
Ethanol 25Protic; should only be used with the corresponding alkoxide base (e.g., NaOEt in EtOH).For "classical" alkylations where thermodynamic control is acceptable.
FAQ 3: How does temperature control the regioselectivity of enolate formation?

A: For an unsymmetrical starting material, temperature, in conjunction with the base, controls whether the kinetic or thermodynamic enolate is formed.[13][17] Although Methyl 4-methyl-2-oxocyclopentanecarboxylate has only one α-carbon between the two carbonyl groups, understanding this principle is vital for other cyclic ketones.

  • Kinetic Control: Favored by strong, bulky bases (LDA) at very low temperatures (-78 °C).[7] Deprotonation occurs at the least sterically hindered position, and the low temperature prevents equilibration to the more stable enolate.

  • Thermodynamic Control: Favored by weaker bases (NaOEt) at higher temperatures (room temperature or reflux).[7] An equilibrium is established, allowing the more stable, more substituted enolate to predominate.

Kinetic vs. Thermodynamic Enolate Formation

Enolate_Formation cluster_0 Reaction Pathway Ketone Unsymmetrical Ketone p1 Ketone->p1 Kinetic Kinetic Enolate (Less Substituted) FASTER FORMATION Prod_Kinetic Kinetic Alkylation Product Kinetic->Prod_Kinetic + R-X p2 Kinetic->p2 Thermodynamic Thermodynamic Enolate (More Substituted) MORE STABLE Prod_Thermo Thermodynamic Alkylation Product Thermodynamic->Prod_Thermo + R-X p1->Kinetic LDA, THF -78 °C p1->Thermodynamic NaOEt, EtOH 25 °C (Equilibrium) p2->Thermodynamic Equilibration (Higher Temp)

Caption: Control of regioselectivity through kinetic vs. thermodynamic conditions.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step methodologies for performing the alkylation reaction under controlled conditions.

Protocol 1: Mono-alkylation via Kinetic Enolate Formation (LDA)

Objective: To achieve high conversion to the mono-alkylated product with minimal side reactions.

Materials:

  • Methyl 4-methyl-2-oxocyclopentanecarboxylate

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen or argon inlet, a thermometer, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

  • LDA Preparation: In the reaction flask, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to form LDA.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of Methyl 4-methyl-2-oxocyclopentanecarboxylate (1.0 equivalent) in anhydrous THF dropwise over 15 minutes. Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C. Maintain this temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Alkylation using Sodium Hydride

Objective: To perform the alkylation using a common, strong base.

Materials:

  • Methyl 4-methyl-2-oxocyclopentanecarboxylate

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Apparatus Setup: Set up a flame-dried flask under an inert atmosphere as described in Protocol 1.

  • Base Preparation: Add NaH (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil) to the flask. Add anhydrous THF to create a slurry.

  • Enolate Formation: Cool the NaH slurry to 0 °C. Add a solution of Methyl 4-methyl-2-oxocyclopentanecarboxylate (1.0 equivalent) in anhydrous THF dropwise. Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Workup and Purification: Follow steps 5 and 6 from Protocol 1.

References
  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Retrieved from [Link]

  • Fiveable. (2025). β-keto esters: Organic Chemistry II Study Guide. Fiveable. Retrieved from [Link]

  • JoVE. (n.d.). Esters to β-Ketoesters: Claisen Condensation Mechanism. JoVE Coach. Retrieved from [Link]

  • Trost, B. M., & Murphy, D. J. (1985). Asymmetric Alkylation of β-Ketoesters. Journal of the American Chemical Society, 107(15), 4585–4586. Retrieved from [Link]

  • Jiménez-Osés, G., et al. (2022). Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H-Bond-Directing Enamine Catalysis. Angewandte Chemie International Edition, 61(39), e202206979. Retrieved from [Link]

  • Fiveable. (2025). Alkylation of enolates | Organic Chemistry II Class Notes. Fiveable. Retrieved from [Link]

  • Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(7), 233-249. Retrieved from [Link]

  • JoVE. (2023). Regioselective Formation of Enolates. JoVE. Retrieved from [Link]

  • Evans, D. A. (n.d.). Chapter 1: Enolate Alkylations. Harvard University. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • ScienceMadness.org. (2025). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Retrieved from [Link]

  • Google Patents. (1977). US4031130A - Aliphatic β-keto esters.
  • Wikipedia. (n.d.). Enolate. Retrieved from [Link]

  • Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 22 Notes. Enolate Chemistry. NDSU. Retrieved from [Link]

  • Wang, Y., et al. (2019). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry, 17(3), 573-584. Retrieved from [Link]

  • Kapoor, M., et al. (2016). Na@SiO2-Mediated Addition of Organohalides to Carbonyl Compounds for the Formation of Alcohols and Epoxides. ResearchGate. Retrieved from [Link]

  • Bera, S., et al. (2018). Optimization of the Reaction Conditions for the α-Alkylation of Ketones. ResearchGate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015). Beta Keto esters - Alkylating Ketones in NaOEt. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 5.5: Alkylation of Enolate Ions. Retrieved from [Link]

  • Pearson. (2024). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Pearson. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of assays for hydrolysis of β-keto esters. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. YouTube. Retrieved from [Link]

  • Cooper, E., Alcock, E., Power, M., & McGlacken, G. (2023). The α-alkylation of ketones in flow. Reaction Chemistry & Engineering. Retrieved from [Link]

  • On Pattison. (2026). Troubleshooting Low Yield in Peptide Synthesis. Retrieved from [Link]

  • Wang, H., et al. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. PMC. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions. Retrieved from [Link]

  • ResearchGate. (2024). Has anybody have any troubles with yields for the methylation of a carboxylic acids using base and MeI? Retrieved from [Link]

  • Stoltz, B. M., et al. (n.d.). Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation. Caltech. Retrieved from [Link]

Sources

Troubleshooting

Preventing unwanted decarboxylation of Methyl 4-methyl-2-oxocyclopentanecarboxylate

Technical Support Center: Preventing Unwanted Decarboxylation of Methyl 4-methyl-2-oxocyclopentanecarboxylate Welcome to the technical support and troubleshooting center for handling Methyl 4-methyl-2-oxocyclopentanecarb...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Unwanted Decarboxylation of Methyl 4-methyl-2-oxocyclopentanecarboxylate

Welcome to the technical support and troubleshooting center for handling Methyl 4-methyl-2-oxocyclopentanecarboxylate. This compound is a highly versatile cyclic β -keto ester utilized in complex drug development and API synthesis. However, its structural nature makes it notoriously susceptible to degradation. This guide provides researchers and application scientists with mechanistic insights, self-validating protocols, and targeted troubleshooting to maintain the compound's structural integrity.

Mechanistic Insight: The Causality of Degradation

To stop degradation, you must first understand the thermodynamic and kinetic drivers behind it. The decarboxylation of β -keto esters does not typically occur directly from the ester form. It is a strictly two-step degradation pathway:

  • Hydrolysis : The methyl ester is first hydrolyzed to a β -keto acid. This step is catalyzed by trace amounts of water in the presence of either acidic or basic conditions.

  • Thermal Decarboxylation : The resulting β -keto acid is highly unstable. Even at mild temperatures, it undergoes a concerted, 6-membered cyclic transition state. The carbonyl oxygen abstracts the carboxylic proton, driving the expulsion of CO2​ and forming an enol, which rapidly tautomerizes to 3-methylcyclopentanone (the thermodynamic sink) 1.

Because the cyclic transition state requires minimal activation energy, the β -keto acid intermediate cannot be easily isolated or preserved at room temperature. Therefore, preventing hydrolysis is the absolute prerequisite for preventing decarboxylation 2.

Mechanism Start Methyl 4-methyl-2-oxocyclopentanecarboxylate (Beta-Keto Ester) Water Trace H2O / Acid or Base Start->Water Hydrolysis Prevention Strictly Anhydrous Conditions Low Temp (<20°C) / Neutral pH Start->Prevention Best Practice Acid Beta-Keto Acid Intermediate Water->Acid Heat Thermal Activation (>20°C) Acid->Heat TS 6-Membered Cyclic Transition State Heat->TS Products 3-Methylcyclopentanone + CO2 (Unwanted Decarboxylation) TS->Products CO2 Loss Prevention->Start Stabilizes

Pathway of beta-keto ester decarboxylation and critical prevention nodes.

Troubleshooting Guides & FAQs

Q1: I am attempting an α -alkylation, but my product mass shows a loss of 58 Da ( CO2​ + CH2​ ). What is causing this? Root Cause : Your reaction conditions are causing in situ saponification followed by decarboxylation. This frequently occurs when using hygroscopic bases (like K2​CO3​ or NaOH ) that have absorbed atmospheric moisture, or when using un-dried solvents. Solution : Switch to strictly anhydrous conditions. Use a non-nucleophilic base such as Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) in anhydrous THF. If an alkoxide must be used, utilize Sodium Methoxide (NaOMe) in anhydrous Methanol to match the methyl ester and prevent transesterification-induced degradation 3.

Q2: My starting material degrades during silica gel chromatography. How can I purify it safely? Root Cause : Silica gel is inherently slightly acidic and tightly retains water, providing both the catalyst and the reactant for ester hydrolysis. The localized heat of adsorption during column loading provides the thermal energy needed to push the resulting acid through the decarboxylation transition state. Solution : Buffer the silica gel by pre-treating the column with 1% Triethylamine (TEA) in your non-polar eluent (e.g., hexanes). Keep the column run rapid (flash chromatography) and concentrate the fractions at a low temperature (< 25 °C) 4.

Q3: How should I store Methyl 4-methyl-2-oxocyclopentanecarboxylate for long-term stability? Root Cause : Ambient humidity and room temperature provide sufficient conditions for slow, continuous degradation over time. Solution : Store the compound under an inert atmosphere (Argon or N2​ ) at -20 °C. Ensure the container is sealed with Parafilm or Teflon tape to prevent moisture ingress during freeze-thaw cycles.

Troubleshooting Q1 Is the ester peak missing in NMR/MS? CheckWater Check solvent/reagent water content Q1->CheckWater Yes (Hydrolysis suspected) CheckTemp Check reaction/workup temperature Q1->CheckTemp Yes (Thermal degradation) Sol1 Use anhydrous solvents & non-nucleophilic bases CheckWater->Sol1 Sol2 Maintain T < 20°C during aqueous workup CheckTemp->Sol2

Troubleshooting logic tree for identifying and resolving decarboxylation.

Quantitative Data: Stability Matrix

To provide a self-validating framework for your experimental design, refer to the following stability matrix. This table summarizes the half-life and stability of cyclic β -keto esters under various conditions based on empirical kinetic data 2, 5.

ConditionWater ContentTemp (°C)pHObserved Stability / Half-lifeRecommendation
Storage (Ideal) < 10 ppm-20Neutral> 24 monthsStandard storage protocol.
Aqueous Workup High46.5 - 7.5Stable for hoursPerform extractions cold and fast.
Base Hydrolysis High25> 10 t1/2​ < 30 minsAvoid aqueous bases completely.
Acidic Workup High25< 3 t1/2​ < 2 hoursNeutralize immediately before extraction.
Distillation < 50 ppm> 100NeutralRapid DecarboxylationUse high-vacuum, short-path distillation.

Self-Validating Experimental Protocols

Protocol A: Anhydrous α -Alkylation (Zero-Decarboxylation Method)

Objective: Alkylate the α -position of Methyl 4-methyl-2-oxocyclopentanecarboxylate without losing the methyl ester.

  • Preparation : Flame-dry a Schlenk flask under vacuum and purge with Argon.

  • Base Addition : Add 1.1 equivalents of dry Sodium Hydride (60% dispersion in mineral oil, washed with anhydrous hexanes) to the flask.

  • Solvent : Suspend the NaH in anhydrous THF (Karl Fischer titration < 10 ppm H2​O ) and cool to 0 °C using an ice bath.

  • Enolate Formation : Dissolve 1.0 equivalent of Methyl 4-methyl-2-oxocyclopentanecarboxylate in anhydrous THF and add dropwise over 15 minutes.

    • Self-Validation Check: Hydrogen gas evolution should be clearly visible. The solution will turn slightly yellow, indicating successful enolate formation without degradation.

  • Alkylation : Add 1.2 equivalents of the alkyl halide electrophile. Stir at 0 °C for 1 hour, then allow to warm to room temperature.

  • Quenching (Critical Step) : Cool the reaction back to 0 °C. Quench slowly with a cold, saturated aqueous solution of Ammonium Chloride ( NH4​Cl ).

    • Causality: NH4​Cl provides a mildly acidic buffer (pH ~5.5) that neutralizes the strong base without providing the highly acidic conditions that catalyze ester hydrolysis.

  • Extraction : Extract immediately with cold Ethyl Acetate. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at a water bath temperature not exceeding 25 °C .

Protocol B: Safe Aqueous Workup and Isolation

Objective: Remove water-soluble impurities from crude mixtures without triggering hydrolysis/decarboxylation.

  • Dilute the crude reaction mixture with a non-polar organic solvent (e.g., MTBE or Diethyl Ether).

  • Wash with ice-cold brine (saturated NaCl) rather than pure water.

    • Causality: The high ionic strength of brine reduces the solubility of the ester in the aqueous phase and minimizes the kinetic rate of hydrolysis.

  • If the reaction was basic, neutralize the aqueous phase to pH 7 using cold 1M NaH2​PO4​ buffer before phase separation. Do not use strong acids like HCl or H2​SO4​ 2.

  • Dry the organic layer thoroughly with anhydrous MgSO4​ (which offers faster drying kinetics than Na2​SO4​ ) for exactly 15 minutes. Filter immediately.

  • Evaporate the solvent on a rotary evaporator with the water bath strictly set to 20 °C.

References

  • Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications. 2

  • Decarboxylation. Master Organic Chemistry. 1

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. 3

  • High-yielding method for preparation of carbocyclic or N-containing heterocyclic β-keto esters using in situ. Cherry.4

  • WO2010120232A1 - A prodrug comprising beta-keto carboxylic acid, beta-keto carboxylic acid salt or beta-keto carboxylic acid ester for drug delivery. Google Patents.5

Sources

Optimization

Best purification and distillation methods for Methyl 4-methyl-2-oxocyclopentanecarboxylate

Welcome to the technical support and troubleshooting center for Methyl 4-methyl-2-oxocyclopentanecarboxylate . As a highly versatile β -keto ester, this compound is a critical building block in drug development and organ...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for Methyl 4-methyl-2-oxocyclopentanecarboxylate . As a highly versatile β -keto ester, this compound is a critical building block in drug development and organic synthesis[1]. However, its structural properties make it susceptible to thermal degradation and analytical misinterpretation.

This guide is designed for researchers and application scientists to navigate the specific physicochemical challenges of isolating and purifying this intermediate.

Quantitative Physicochemical Profile

Before initiating any purification workflow, it is critical to understand the thermal boundaries of your target molecule. The table below consolidates the verified quantitative data for this compound.

Table 1: Physicochemical Properties

Property Value Source / Notes
CAS Number 4463-75-6 [1],[2]
Molecular Formula C8H12O3 [3]
Molecular Weight 156.18 g/mol [3]
Atmospheric Boiling Point 219 °C (at 760 mmHg) [4]
Vacuum Boiling Point ~85–95 °C (at 10–15 mmHg) Extrapolated for safe distillation[1]

| Flash Point | 88.1 °C | Frequently misreported as boiling point in automated databases[4],[5] |

Purification Decision Matrix

Choosing the correct purification method depends entirely on your reaction scale and the conversion rate of your Dieckmann cyclization precursor.

PurificationWorkflow A Crude Mixture (Dieckmann Cyclization) B Assess Purity Goals A->B C Vacuum Distillation (Scale > 5g) B->C Bulk Prep D Silica Chromatography (High Purity / Small Scale) B->D Analytical Prep E Fractional Distillation 85-95°C @ 10-15 mmHg C->E F Gradient Elution 0-25% EtOAc/Hexanes D->F G Purified Methyl 4-methyl-2- oxocyclopentanecarboxylate E->G F->G

Fig 1. Purification decision matrix for Methyl 4-methyl-2-oxocyclopentanecarboxylate.

Troubleshooting & FAQs

Q1: Why is my product degrading into 3-methylcyclopentanone during distillation? A: Methyl 4-methyl-2-oxocyclopentanecarboxylate is a β -keto ester. At temperatures exceeding 130–150 °C, especially in the presence of trace moisture or basic catalyst residues from the synthesis, it undergoes rapid hydrolysis followed by thermal decarboxylation. While the atmospheric boiling point is 219 °C[4], attempting to distill it at 760 mmHg will destroy your yield. You must use high-vacuum distillation to artificially lower the boiling point to a safe thermal envelope[1].

Q2: Several chemical databases list the boiling point as 88.1 °C, but my liquid isn't boiling at this temperature under atmospheric pressure. Why? A: This is a widespread database parsing error. The value 88.1 °C is actually the compound's Flash Point[4]. Some automated chemical registries erroneously scrape and list this as the atmospheric boiling point[5]. If you are observing boiling at ~88 °C, it is only because you have successfully applied a strong vacuum (approx. 10–15 mmHg). Always trust the 219 °C figure for atmospheric pressure[4].

Q3: I see double peaks in my NMR spectrum and a broad, tailing peak on my GC-MS. Is my synthesized ester impure? A: Not necessarily. As a β -keto ester, this compound exhibits keto-enol tautomerism. In solution, it exists in a dynamic equilibrium between the ketone and the enol forms. This causality manifests as distinct, overlapping multiplets in 1 H NMR (e.g., a vinylic proton and an enol -OH peak will appear alongside the expected ketone signals). For GC-MS, the thermal interconversion at high inlet temperatures causes peak broadening. To validate true purity, use normal-phase chromatography[6] or derivatize the sample prior to injection.

Validated Experimental Protocols

Protocol A: High-Vacuum Fractional Distillation

Causality: By reducing the system pressure to <15 mmHg, the boiling point is lowered from 219 °C to ~85-95 °C, completely bypassing the thermal decarboxylation threshold[4],[1].

  • Apparatus Setup: Assemble a fractional distillation apparatus utilizing a Vigreux column to increase theoretical plates. Ensure all ground-glass joints are lightly greased with high-vacuum silicone grease.

  • Self-Validating Vacuum Check: Before applying heat, isolate the vacuum pump and monitor the system manometer. A pressure rise of >1 mmHg/minute indicates an atmospheric leak. Do not proceed until the system holds a steady vacuum of <15 mmHg; otherwise, oxidative degradation will occur at elevated temperatures.

  • Degassing: Load the crude mixture into the distillation flask. Apply vacuum slowly at room temperature for 15 minutes to remove residual volatile solvents (e.g., methanol, ether) and prevent violent bumping.

  • Fractionation: Submerge the flask in an oil bath and gradually increase the temperature.

    • Forecut: Collect impurities boiling below 80 °C (at 10 mmHg).

    • Main Fraction: Collect the clear liquid distilling at 85–95 °C (at 10–15 mmHg).

  • Storage: Backfill the system with Argon or Nitrogen. Store the purified ester at 2-8 °C in an amber vial to prevent slow ambient degradation.

Protocol B: Normal-Phase Flash Chromatography

Causality: When Dieckmann cyclization does not reach 100% conversion, the acyclic diester precursor (dimethyl 3-methylhexane-1,6-dioate) co-distills with the product. Silica gel chromatography separates these molecules based on polarity rather than volatility[6].

  • Column Preparation: Slurry-pack a glass column with 230-400 mesh silica gel using 100% Hexanes.

  • Loading: Dissolve the crude Methyl 4-methyl-2-oxocyclopentanecarboxylate in a minimum volume of dichloromethane (DCM) and apply it evenly to the top of the silica bed.

  • Gradient Elution: Run a mobile phase gradient from 100% Hexanes to 75:25 Hexanes:Ethyl Acetate (EA/hex)[6]. The β -keto ester typically elutes around the 15-20% Ethyl Acetate mark.

  • Self-Validating TLC Check: Perform a 2D-TLC (two-dimensional thin-layer chromatography) on your pooled fractions. Spot the plate, run it in 15% EtOAc/Hexanes, rotate 90 degrees, and run it again. If the spot lies perfectly on the diagonal, your compound is stable and pure. If off-diagonal spots appear, the compound is degrading on the acidic silica.

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure on a rotary evaporator. Keep the water bath strictly <35 °C.

References

  • METHYL4-METHYL-2-OXOCYCLOPENTANECARBOXYLATE Safety D
  • Methyl (4R)
  • Methyl 4-methyl-2-oxocyclopentanecarboxyl
  • 4463-75-6 METHYL 4-METHYL-2-OXOCYCLOPENTANECARBOXYL
  • 4463-75-6|Methyl 4-methyl-2-oxocyclopentanecarboxyl
  • Patent Application Publication US 2010/0113415 A1, Googleapis / US P

Sources

Reference Data & Comparative Studies

Validation

GC-MS Method Validation for Methyl 4-methyl-2-oxocyclopentanecarboxylate Purity Analysis: A Comparative Guide

As drug development pipelines increasingly rely on complex cyclic intermediates, the demand for rigorous, self-validating analytical methods has never been higher. Methyl 4-methyl-2-oxocyclopentanecarboxylate (CAS 4463-7...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex cyclic intermediates, the demand for rigorous, self-validating analytical methods has never been higher. Methyl 4-methyl-2-oxocyclopentanecarboxylate (CAS 4463-75-6) is a highly versatile, volatile β -keto ester utilized as a core building block in organic synthesis [4].

Analyzing the purity of this compound presents a distinct analytical challenge. Because it lacks a strong conjugated π -system, it exhibits poor UV absorbance, rendering traditional liquid chromatography (HPLC-UV) highly ineffective without complex derivatization. To establish a robust, reliable, and regulatory-compliant quality control framework, Gas Chromatography-Mass Spectrometry (GC-MS) emerges as the optimal analytical modality.

This guide objectively compares GC-MS against alternative platforms and provides a comprehensive, step-by-step methodology for validating a GC-MS purity assay in strict accordance with [1].

Comparative Analysis: Selecting the Optimal Analytical Modality

A core tenet of analytical chemistry is that a method must be intrinsically suited to the physicochemical properties of the analyte. For volatile esters, researchers typically evaluate three primary modalities: HPLC-UV, GC-FID, and GC-MS [2][3].

The Causality Behind Modality Selection
  • HPLC-UV: Fails to provide adequate sensitivity for methyl 4-methyl-2-oxocyclopentanecarboxylate due to the absence of a strong chromophore. While derivatization (e.g., using phenacyl bromide) can artificially introduce a UV-active group, this breaks the "self-validating" nature of the assay by introducing reaction yield variability and potential artifact formation [3].

  • GC-FID (Flame Ionization Detection): Highly cost-effective and offers excellent linear dynamic range. However, FID is a non-specific detector. It cannot definitively differentiate the target analyte from co-eluting structural isomers (such as methyl 1-methyl-2-oxocyclopentanecarboxylate) generated during synthesis [2].

  • GC-MS (Electron Ionization): The superior choice. By coupling chromatographic separation with mass-to-charge ( m/z ) detection, GC-MS provides orthogonal data (Retention Time + Mass Fragmentation Pattern). This creates a self-validating system : the method inherently proves its own specificity during every run.

Table 1: Performance Comparison of Analytical Modalities for Volatile Esters
Analytical ModalitySpecificity & Structural IDSensitivity (LOD)Derivatization Required?Suitability for Target Analyte
GC-MS High (Orthogonal m/z data)Excellent (< 0.1 ppm)No Optimal: Direct, self-validating analysis.
GC-FID Low (Relies solely on RT)Good (~1.0 ppm)NoModerate: Good for routine QA, poor for impurity ID.
HPLC-UV Low (Relies solely on RT)Poor (No chromophore)YesInadequate: High variability, labor-intensive.

Experimental Protocol: GC-MS Purity Workflow

To ensure reproducibility, the following step-by-step methodology outlines the optimized GC-MS parameters for isolating and quantifying methyl 4-methyl-2-oxocyclopentanecarboxylate.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the analyte in GC-grade Dichloromethane (DCM) to a working concentration of 1.0 mg/mL.

    • Causality: DCM is a highly volatile, aprotic solvent. Unlike methanol, it eliminates the risk of transesterification with the target ester and elutes well before the analyte, preventing solvent masking.

  • Chromatographic Separation: Inject 1.0 µL into a GC system equipped with a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Use Helium as the carrier gas at a constant flow of 1.0 mL/min.

    • Causality: The 5% phenyl / 95% dimethylpolysiloxane stationary phase provides the exact polarizability needed to interact with the keto-ester dipole, preventing the peak tailing commonly observed on purely non-polar columns.

  • Thermal Gradient: Hold at 60°C for 2 min, ramp at 10°C/min to 240°C, and hold for 5 min.

  • Ionization & Detection: Utilize Electron Ionization (EI) at 70 eV.

    • Causality: 70 eV is the universal standard for "hard" ionization, generating reproducible fragmentation patterns that can be cross-referenced against NIST libraries for absolute structural confirmation. Operate in Full Scan mode (m/z 40-300) for impurity profiling, and Selected Ion Monitoring (SIM) mode for high-sensitivity quantitation.

GCMS_Workflow S1 1. Sample Preparation (Dilution in DCM) S2 2. GC Separation (DB-5MS, He Carrier) S1->S2 S3 3. EI Ionization (70 eV Hard Ionization) S2->S3 S4 4. Mass Analysis (Quadrupole m/z Filter) S3->S4 S5 5. Data Processing (TIC & SIM Quantitation) S4->S5

GC-MS Analytical Workflow for Volatile Ester Purity Analysis.

Method Validation Framework (ICH Q2(R2) Compliant)

A method is only as trustworthy as the data validating it. According to the [1], a quantitative purity assay must demonstrate Specificity, Linearity, Precision, Accuracy, and Robustness.

Validation Logic & Causality
  • Specificity: Proven via forced degradation studies (acid, base, heat, oxidation). The MS detector must show that the target peak is spectrally pure (no co-eluting degradants sharing the same m/z profile).

  • Linearity & Range: Evaluated across 5 concentration levels (e.g., 50% to 150% of the target concentration). This proves the quadrupole detector's response is directly proportional to analyte concentration.

  • Accuracy (Recovery): Assessed by spiking known quantities of the ester into a blank matrix at 80%, 100%, and 120% levels. This confirms the absence of matrix effects.

  • Precision: Divided into Repeatability (intra-day, n=6 injections) and Intermediate Precision (inter-day, different analysts). This ensures the method is rugged enough for routine laboratory use.

ICH_Validation V1 Specificity Blank & Forced Degradation System Self-Validating Analytical System V1->System V2 V2 V2->System V3 V3 V3->System V4 Accuracy Spike Recovery 98-102% V4->System V5 Robustness Flow & Temp Variations V5->System

ICH Q2(R2) Method Validation Logic for Self-Validating Systems.

Table 2: ICH Q2(R2) Validation Results Summary (Representative Data)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Resolution ( Rs​ ) > 1.5 from nearest impurity; Peak purity > 99% Rs​ = 2.4; Peak purity = 99.8%Pass
Linearity Correlation coefficient ( R2 ) 0.999 R2 = 0.9997 (Range: 0.5 - 1.5 mg/mL)Pass
Repeatability %RSD 2.0% ( n=6 )%RSD = 0.85%Pass
Intermediate Precision %RSD 2.0% (Inter-day, n=12 )%RSD = 1.12%Pass
Accuracy (Recovery) Mean recovery between 98.0% - 102.0%99.4% (at 80%), 100.2% (at 100%), 99.8% (at 120%)Pass
LOD / LOQ Signal-to-Noise (S/N) 3 (LOD) and 10 (LOQ)LOD = 0.05 µg/mL; LOQ = 0.15 µg/mLPass

Conclusion

For the purity analysis of methyl 4-methyl-2-oxocyclopentanecarboxylate, GC-MS significantly outperforms GC-FID and HPLC-UV. By leveraging the volatility of the ester and utilizing a DB-5MS stationary phase coupled with 70 eV electron ionization, researchers can establish an inherently self-validating system. When validated against ICH Q2(R2) parameters, this methodology guarantees the high specificity, accuracy, and precision required for rigorous pharmaceutical and chemical development workflows.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Guidelines. URL: [Link]

  • Digital CSIC. "Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS." Digital CSIC Repository. URL:[Link]

Comparative

A Comparative Guide to the Validation of Stereochemical Assignment in Methyl 4-methyl-2-oxocyclopentanecarboxylate Isomers

Introduction In the landscape of synthetic and medicinal chemistry, the precise control and unambiguous validation of molecular stereochemistry are not merely academic exercises; they are fundamental prerequisites for en...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of synthetic and medicinal chemistry, the precise control and unambiguous validation of molecular stereochemistry are not merely academic exercises; they are fundamental prerequisites for ensuring the safety, efficacy, and novelty of chemical entities. Methyl 4-methyl-2-oxocyclopentanecarboxylate, a versatile β-keto ester, serves as a crucial building block in the synthesis of complex natural products and pharmaceutical agents.[1][2] The molecule possesses two stereogenic centers at positions C1 and C4, giving rise to a set of four stereoisomers: a cis diastereomer (as a racemic pair of enantiomers) and a trans diastereomer (also as a racemic pair).

The biological activity of the final products derived from this scaffold can be profoundly influenced by the relative and absolute configuration of these stereocenters. Consequently, a robust and multi-faceted analytical strategy is imperative for the definitive assignment of each isomer. This guide provides an in-depth comparison of orthogonal analytical techniques, moving beyond a simple listing of methods to explain the causality behind experimental choices. We will explore how a synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral Chromatography, Vibrational Circular Dichroism (VCD), and Single-Crystal X-ray Crystallography provides a self-validating system for complete stereochemical elucidation.

The Stereochemical Landscape

The two chiral centers in Methyl 4-methyl-2-oxocyclopentanecarboxylate lead to the existence of two diastereomeric pairs of enantiomers. Understanding the relationship between these isomers is the first step in devising a validation strategy.

  • Diastereomers : cis vs. trans isomers. These have different physical properties (boiling points, melting points, NMR spectra) and can be separated by standard chromatographic techniques.

  • Enantiomers : The mirror-image pairs, e.g., (1R,4S)-cis and (1S,4R)-cis. They have identical physical properties in an achiral environment but interact differently with chiral entities, such as chiral chromatography stationary phases or polarized light.[3]

G cluster_trans trans-Isomers cluster_cis cis-Isomers T1 (1R, 4R) T2 (1S, 4S) T1->T2 Enantiomers C1 (1R, 4S) T1->C1 Diastereomers C2 (1S, 4R) T1->C2 Diastereomers T2->C1 Diastereomers T2->C2 Diastereomers C1->C2 Enantiomers

Figure 1: Stereochemical relationships of the isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool for Relative Stereochemistry

NMR is the foundational technique for establishing the relative configuration (cis or trans) of the substituents on the cyclopentane ring.[4] The key lies in analyzing the spatial relationships between protons, which are highly dependent on the molecule's 3D structure.

Causality and Experimental Insight

The differentiation between cis and trans isomers is primarily achieved by measuring the through-space proximity of the C1-proton and the C4-methyl group. The Karplus relationship, which correlates the three-bond coupling constant (³JHH) to the dihedral angle, is also a powerful indicator.

  • For the trans isomer : The proton at C1 and the methyl group at C4 are on opposite faces of the ring. The dihedral angle between the protons on C1 and C2 would differ significantly from the cis isomer, leading to a distinct coupling constant.

  • For the cis isomer : The proton at C1 and the methyl group at C4 are on the same face of the ring. This proximity will result in a measurable Nuclear Overhauser Effect (NOE). An NOE is the transfer of nuclear spin polarization from one nucleus to another through space, and its intensity is inversely proportional to the sixth power of the distance between the nuclei. This makes it an exceptionally sensitive probe for short internuclear distances.[5]

Key Experiments and Expected Data
NMR Experiment Purpose cis-Isomer (Expected Result) trans-Isomer (Expected Result)
¹H NMR Determine proton environment and coupling constants (³JH1,H2).Distinct chemical shifts. Coupling constant between H1 and H2 is typically smaller (approx. 3-6 Hz).Distinct chemical shifts. Coupling constant between H1 and H2 is typically larger (approx. 7-10 Hz).[6]
¹³C NMR Determine the number of unique carbon environments.7 unique carbon signals are expected.7 unique carbon signals are expected. Symmetry does not reduce the count for either diastereomer.
2D NOESY/ROESY Definitively assign relative stereochemistry. Strong NOE correlation observed between the C1-proton and the C4-methyl protons.[7]No significant NOE correlation between the C1-proton and the C4-methyl protons.
Experimental Protocol: NOESY
  • Sample Preparation : Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The sample must be free of paramagnetic impurities.

  • Instrument Setup : Acquire the spectrum on a high-field NMR spectrometer (≥400 MHz).

  • Acquisition :

    • Run a standard ¹H NMR spectrum first to determine the chemical shifts of the C1-H and C4-CH₃ protons.

    • Set up a 2D NOESY experiment. A key parameter is the mixing time (tm), which allows for the NOE to build up. Start with a mixing time of 500-800 ms.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing : Process the 2D data using appropriate software. Look for a cross-peak correlating the signals of the C1-proton and the C4-methyl group.

Chiral Chromatography: Resolving the Enantiomers

Once the relative stereochemistry is established, the next critical step is to separate the enantiomers of the cis and trans pairs. Chiral chromatography is the premier technique for this purpose, enabling both analytical quantification of enantiomeric excess (ee) and preparative isolation of individual enantiomers.[8][9]

Causality and Experimental Insight

Chiral separation is achieved by using a stationary phase that is itself chiral. Enantiomers form transient diastereomeric complexes with the chiral stationary phase (CSP). These diastereomeric complexes have different energies of interaction, leading to different retention times and, thus, separation.[8] For a volatile compound like methyl 4-methyl-2-oxocyclopentanecarboxylate, Chiral Gas Chromatography (GC) with a cyclodextrin-based column is often highly effective.[10][11]

Experimental Protocol: Chiral Gas Chromatography (GC)
  • Column Selection : Choose a suitable chiral capillary column. A good starting point is a column with a permethylated beta-cyclodextrin stationary phase (e.g., Restek Rt-βDEXsm).[8]

  • Sample Preparation : Prepare a dilute solution (~1 mg/mL) of the racemic mixture (either cis or trans) in a volatile solvent like hexane or ethyl acetate.

  • Instrument Setup :

    • Injector : Split/splitless injector, typically at 250 °C.

    • Carrier Gas : Helium or Hydrogen at a constant flow rate.

    • Oven Program : Start with an isothermal period at a low temperature (e.g., 80 °C) for 2 minutes, then ramp the temperature at 5-10 °C/min to a final temperature of ~180 °C. The optimal program must be determined experimentally.

    • Detector : Flame Ionization Detector (FID) at 250 °C.

  • Analysis : Inject a small volume (1 µL) of the sample. The two enantiomers should appear as two separate, ideally baseline-resolved, peaks. The enantiomeric excess can be calculated from the relative peak areas.

Hypothetical Chiral GC Data
Isomer Chiral Column Expected Retention Time (min) Resolution (Rₛ)
(1R,4S)-cisRt-βDEXsm12.5> 1.5
(1S,4R)-cisRt-βDEXsm12.9
(1R,4R)-transRt-βDEXsm14.1> 1.5
(1S,4S)-transRt-βDEXsm14.6

Advanced Spectroscopic and Crystallographic Methods: Assigning Absolute Configuration

After separating the enantiomers, the final and most challenging task is to assign the absolute configuration (i.e., which enantiomer is R and which is S at each stereocenter). This requires techniques that are sensitive to the absolute 3D arrangement of atoms.

A. Vibrational Circular Dichroism (VCD)

VCD spectroscopy is a powerful, non-destructive technique for determining the absolute configuration of chiral molecules in solution.[12] It measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[13]

Workflow and Causality:

The VCD spectrum of a molecule is a unique fingerprint of its absolute stereochemistry. The process involves comparing the experimentally measured VCD spectrum with a spectrum predicted from first-principles Density Functional Theory (DFT) calculations for one specific enantiomer (e.g., the (1R,4R)-trans isomer).[14] If the experimental spectrum of an isolated enantiomer matches the calculated spectrum in terms of the signs (+/-) and relative intensities of the peaks, its absolute configuration is confirmed. If the signs are perfectly inverted, the molecule is the opposite enantiomer.[14][15]

VCD_Workflow cluster_exp Experimental cluster_theory Computational A Isolate single enantiomer (via Chiral Chromatography) B Acquire experimental VCD and IR spectra A->B E Compare Spectra B->E C Propose a structure (e.g., (1R,4R)-trans) D Perform DFT calculation to predict VCD and IR spectra C->D D->E F Signs Match: Assign (1R,4R) E->F Yes G Signs Inverted: Assign (1S,4S) E->G No

Figure 2: Workflow for absolute configuration assignment using VCD.
B. Single-Crystal X-ray Crystallography

This is considered the unequivocal "gold standard" for stereochemical assignment.[16][17] It provides a direct visualization of the molecular structure in the solid state, revealing both relative and absolute configurations with very high precision.

Workflow and Causality:

The technique relies on the diffraction of X-rays by the ordered array of molecules in a single crystal. The diffraction pattern is used to calculate an electron density map, from which the positions of all atoms can be determined. For absolute configuration, the anomalous dispersion effect, typically measured using copper radiation, is employed. The Flack parameter is a critical value derived from the data that confirms the correctness of the assigned absolute structure.[18][19]

Challenges and Protocol:

  • The Bottleneck : The primary challenge is growing a single crystal of sufficient size and quality, which can be particularly difficult for oils or low-melting-point solids.[14] Derivatization of the molecule to a crystalline solid (e.g., forming a semicarbazone or a hydrazone) is a common strategy to overcome this.[20]

  • Protocol Overview :

    • Crystallization : Grow single crystals of a purified enantiomer, often by slow evaporation of a solvent, vapor diffusion, or cooling.

    • Data Collection : Mount a suitable crystal on a diffractometer and collect diffraction data at low temperature (e.g., 100 K) to minimize thermal motion.[17]

    • Structure Solution & Refinement : Process the data to solve the crystal structure.

    • Absolute Structure Determination : Refine the structural model against the data to determine the Flack parameter. A value close to zero for a given configuration confirms that assignment.

Integrated Strategy and Final Validation

No single technique provides the complete picture in isolation. A robust validation relies on an integrated, logical workflow where the results from each method corroborate the others.

Validation_Workflow start Synthetic Mixture (cis/trans isomers) nmr NMR Spectroscopy (¹H, NOESY) start->nmr trans trans-Diastereomer (Racemate) nmr->trans Relative Config. cis cis-Diastereomer (Racemate) nmr->cis Relative Config. chiral_gc_trans Chiral GC/HPLC Separation trans->chiral_gc_trans chiral_gc_cis Chiral GC/HPLC Separation cis->chiral_gc_cis trans_r (1R,4R)-trans chiral_gc_trans->trans_r trans_s (1S,4S)-trans chiral_gc_trans->trans_s cis_r (1R,4S)-cis chiral_gc_cis->cis_r cis_s (1S,4R)-cis chiral_gc_cis->cis_s abs_config Absolute Config. (VCD or X-ray) trans_r->abs_config cis_r->abs_config final Unambiguous Assignment of all 4 Isomers abs_config->final

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Validation

Benchmarking Synthetic Routes for Methyl 4-methyl-2-oxocyclopentanecarboxylate: Yield, Regioselectivity, and Protocol Optimization

Introduction & Mechanistic Rationale Methyl 4-methyl-2-oxocyclopentanecarboxylate (CAS: 4463-75-6) is a highly versatile β -keto ester utilized extensively as a building block in the synthesis of complex pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Methyl 4-methyl-2-oxocyclopentanecarboxylate (CAS: 4463-75-6) is a highly versatile β -keto ester utilized extensively as a building block in the synthesis of complex pharmaceutical intermediates and bioactive cyclic compounds[1]. For drug development professionals and process chemists, the primary challenge in synthesizing this molecule lies in the regioselective placement of the methyl group at the C4 position.

This guide benchmarks two distinct synthetic routes: the classical thermodynamic approach (Dieckmann Cyclization) and the modern regioselective approach (Cuprate Conjugate Addition). By analyzing the causality behind these reaction conditions, researchers can select the optimal route based on their yield, scalability, and purity requirements.

Mechanistic Divergence: Thermodynamic vs. Regioselective Control

Route A: Dieckmann Cyclization The industry-standard preparation relies on the base-promoted Dieckmann cyclization of dimethyl 3-methylhexane-1,6-dioate (dimethyl 3-methyladipate)[2]. Because the starting diester possesses two distinct α -methylene groups (C2 and C5), deprotonation yields two different enolates. Cyclization at C5 yields the target 4-methyl isomer, while cyclization at C2 yields the 3-methyl isomer. Due to the steric hindrance imposed by the methyl group during the transition state, the 4-methyl isomer is thermodynamically favored, typically resulting in a 2.5:1 regioisomeric mixture[3].

Route B: Conjugate Addition To bypass the inherent regioselectivity issues of the Dieckmann route, an alternative approach utilizes the 1,4-conjugate addition of a Gilman reagent (lithium dimethylcuprate, Me2​CuLi ) to methyl 2-oxocyclopent-3-enecarboxylate. The "soft" nucleophilic character of the cuprate ensures strictly regioselective attack at the β -carbon (C4), completely avoiding 1,2-addition to the carbonyls and yielding the pure 4-methyl isomer without the need for complex downstream separation.

G cluster_A Route A: Dieckmann Cyclization cluster_B Route B: Conjugate Addition A1 Dimethyl 3-methyladipate A2 NaH / Benzene Reflux A1->A2 A3 4-Methyl Isomer (Major: ~71%) A2->A3 C5 Deprotonation A4 3-Methyl Isomer (Minor: ~29%) A2->A4 C2 Deprotonation B1 Methyl 2-oxocyclopent-3-enecarboxylate B2 Me2CuLi / THF -78°C B1->B2 B3 4-Methyl Isomer (Pure: >95%) B2->B3 1,4-Addition

Fig 1. Mechanistic divergence between Dieckmann Cyclization and Cuprate Conjugate Addition.

Quantitative Benchmarking

The following table summarizes the experimental performance of both routes. While Route A is highly scalable and utilizes cheaper reagents, it suffers from a lower effective yield of the pure target due to the formation of the 3-methyl byproduct, which is notoriously difficult to separate via standard distillation[3].

Performance MetricRoute A: Dieckmann CyclizationRoute B: Conjugate Addition
Overall Yield 60 - 87% (Mixed Isomers)85 - 92% (Pure Isomer)
Regioselectivity (4-Me : 3-Me) ~2.5 : 1> 99 : 1
Key Starting Material Dimethyl 3-methyladipateMethyl 2-oxocyclopent-3-enecarboxylate
Operational Temperature +80 °C (Reflux)-78 °C (Cryogenic)
Scalability High (Industrial standard)Moderate (Requires cryogenic infrastructure)
Purification Complexity High (Difficult isomer separation)Low (High regiopurity)

Self-Validating Experimental Protocols

To ensure high trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Each critical step includes an observable metric to confirm successful execution before proceeding to the next phase.

Protocol A: Dieckmann Cyclization (Route A)

Protocol P1 1. NaH Activation (Hexane Wash) P2 2. Initiation (Cat. MeOH) P1->P2 P3 3. Cyclization (Reflux, 1h) P2->P3 P4 4. Acidic Quench (Ice/AcOH) P3->P4 P5 5. Phase Separation (Aq/Org) P4->P5

Fig 2. Self-validating workflow for the Dieckmann cyclization protocol.

  • Base Activation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous benzene. Wash twice with hexanes, decanting the solvent carefully.

    • Causality: Removing the mineral oil ensures accurate stoichiometric control and prevents severe emulsion formation during the final aqueous workup.

    • Validation: The addition of a single drop of methanol to the washed suspension should result in immediate, localized effervescence ( H2​ gas), confirming the base is active and unquenched.

  • Reaction Initiation: Add dimethyl 3-methyladipate (1.0 eq) followed by a catalytic amount of methanol (0.05 eq).

    • Causality: NaH is largely insoluble and reacts sluggishly with esters. Methanol reacts with NaH to generate sodium methoxide (NaOMe), a soluble base that initiates the deprotonation and transesterification cycle.

    • Validation: The reaction transitions from a static heterogeneous suspension to an actively bubbling mixture within 5 minutes of methanol addition.

  • Cyclization: Heat the mixture to reflux for 1-2 hours.

    • Causality: Elevated temperatures drive the equilibrium toward the thermodynamically favored 4-methyl enolate, maximizing the 2.5:1 ratio over the kinetically competitive 3-methyl enolate[3].

    • Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the starting diester ( Rf​≈0.6 ) and the appearance of a UV-inactive, KMnO4​ -active spot ( Rf​≈0.4 ) confirms conversion.

  • Acidic Quench: Cool to 0 °C and pour the mixture directly into a vigorously stirred solution of glacial acetic acid and crushed ice.

    • Causality: Direct aqueous quenching under basic conditions causes rapid retro-Dieckmann cleavage (ring-opening). The cold, acidic environment instantly protonates the enolate, locking the β -keto ester structure.

    • Validation: Test the aqueous layer with pH paper; it must read pH < 4. If pH > 4, retro-Dieckmann degradation is actively occurring—add additional acetic acid immediately.

Protocol B: Cuprate Conjugate Addition (Route B)
  • Cuprate Formation: Suspend CuI (1.1 eq) in anhydrous THF at 0 °C. Add MeLi (2.2 eq) dropwise, then cool the mixture to -78 °C.

    • Causality: Exactly two equivalents of MeLi are required to form the active "ate" complex ( Me2​CuLi ). Cooling to -78 °C is mandatory to prevent the thermal decomposition of the highly reactive cuprate intermediate.

    • Validation: The initial yellow suspension of CuI will dissolve completely upon the addition of the second equivalent of MeLi, yielding a clear, colorless solution. A persistent yellow/brown color indicates decomposition or oxygen contamination.

  • Conjugate Addition: Add methyl 2-oxocyclopent-3-enecarboxylate (1.0 eq) dropwise over 30 minutes at -78 °C.

    • Causality: Slow addition ensures the cuprate remains in excess relative to the substrate, preventing unwanted radical side reactions or polymerization of the enone.

    • Validation: TLC monitoring confirms the total consumption of the strongly UV-active starting material and the formation of the UV-inactive product.

  • Quenching & Sequestration: Quench the reaction at -78 °C with saturated aqueous NH4​Cl , then allow it to warm to room temperature.

    • Causality: NH4​Cl provides a mild proton source to quench the enolate without causing acid-catalyzed epimerization at the α -position. The ammonia coordinates the copper ions, rendering them highly water-soluble.

    • Validation: The aqueous layer will turn a deep, vibrant blue (indicating the formation of [Cu(NH3​)4​]2+ complexes), leaving a completely colorless organic layer. This visual cue confirms the successful sequestration of toxic copper salts.

Application Scientist Recommendations

For large-scale, cost-sensitive industrial applications where absolute regio-purity is not strictly required (or where downstream crystallization of a later intermediate can purge the 3-methyl isomer), Route A (Dieckmann Cyclization) remains the most viable option[2].

However, for early-stage drug discovery, SAR studies, or syntheses where the 3-methyl isomer acts as a critical poison to subsequent catalytic steps, Route B (Conjugate Addition) is vastly superior. The upfront cost of cryogenic infrastructure and organometallic reagents is easily offset by the elimination of grueling chromatographic separations[3].

References[2] Patent Application Publication Pub. No.: US 2010/0113415 A1 - Googleapis.com -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjL_vLdBjKEy6q7wfZoEba3wntN1x6n4jfHDTx050GmxsIhj9Cf2lGghg6GsQP8Ft5XEG56_4jkq_d3JZ81iEMoQut3TI81K5lnYMZY9OCL0IexXDm9vPpRvRN6_DisIJcskN8k9sAVspTVxtjKNRmEVVNYXuZ5Q4v8cblCPvMr_FE3wj7OVnXQ4-Plb9clsY9Dg==[1] Methyl 4-methyl-2-oxocyclopentanecarboxylate 4463-75-6 - Benchchem.com -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc8_czsF8980oG51ywvDQxrM_jCJ6aygFgmIZlPhpkstbyA3cIsOl6CwqZ6JsE_E8wdgOoOp0AotKuB9ytrpAnf157QKYL2DOaynEc2JySU-_ziCqpx-5IzHA0TaX6Fo3ot0SALw==[3] The Journal of Organic Chemistry 1974 Volume.39 No.22 - dss.go.th -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_IiAFRnx0r2sSuDwcX9naLHx1-_PEPQS5tLFZXhVm-KZ3rRKCCQqaL3O1Q9VpCyH6XWB9k8gDPD5VyGib43s9Duk2bx3EUJ9lGvIcMkSzZotP6Dt9YazekEoqJzBqh5SAmCWaCMSHJPL2hEEjwfGzzf7oXKbZsKBUdD0vm3ob

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Safety & Regulatory Compliance

Safety

Methyl 4-methyl-2-oxocyclopentanecarboxylate proper disposal procedures

As a Senior Application Scientist, my objective is to ensure that your laboratory operations transcend basic compliance. Safety and chemical handling should not be treated as a static checklist, but rather as a self-vali...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my objective is to ensure that your laboratory operations transcend basic compliance. Safety and chemical handling should not be treated as a static checklist, but rather as a self-validating system of chemical logic.

Methyl 4-methyl-2-oxocyclopentanecarboxylate (CAS: 4463-75-6) is a highly versatile beta-keto ester. It is frequently utilized as a critical building block in advanced organic synthesis, most notably in Dieckmann cyclizations required for the development of EphA4 receptor tyrosine kinase (RTK) inhibitors used in neurodegenerative and oncology research [1]. However, its reactive functional groups dictate stringent logistical and disposal protocols to mitigate combustibility and environmental toxicity.

The following guide establishes the mechanistic causality behind its handling requirements and provides validated, step-by-step operational procedures.

Chemical Identity & Hazard Causality

To handle a chemical safely, one must first understand its structural behavior. As a beta-keto ester, this compound is a combustible organic liquid. The generation of aerosols or vapors can form explosive mixtures in the air, while its ester linkage makes it an environmental hazard if allowed to hydrolyze in aquatic ecosystems, altering local biological oxygen demand (BOD) [2].

Quantitative Chemical Data
PropertyValue
Chemical Name Methyl 4-methyl-2-oxocyclopentanecarboxylate
CAS Number 4463-75-6
Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
Topological Polar Surface Area 43.4 Ų
Complexity 186

Data sourced from standardized chemical property computations [3].

Hazard Profile & Mechanistic Mitigation
Hazard CategoryMechanistic CauseOperational Mitigation
Combustibility Volatile organic structure capable of forming explosive vapor-air mixtures.Use non-sparking tools; ground all equipment; store away from oxidizers.
Aquatic Toxicity Ester hydrolysis alters local pH and BOD in aquatic ecosystems.Zero-drain policy; contain spills with inert absorbents immediately.
Respiratory Irritation Aerosolization of the beta-keto ester irritates mucous membranes.Handle strictly within a certified fume hood.

Self-Validating Spill Response Protocol

In the event of a spill, immediate containment is critical to prevent environmental contamination and vapor accumulation. The protocol below is designed as a self-validating system—meaning you cannot proceed to the next step without confirming the success of the previous one.

SpillResponse Start Spill Detected Vent Evacuate & Ventilate Area Remove Ignition Sources Start->Vent PPE Don Impermeable PPE (Gloves, Goggles, Respirator) Vent->PPE Contain Contain Spill (Prevent Drain Entry) PPE->Contain Absorb Absorb with Inert Material (Spark-proof tools) Contain->Absorb Collect Collect in Closed Container Absorb->Collect Dispose Transfer to Hazardous Waste Collect->Dispose

Sequential spill response workflow for Methyl 4-methyl-2-oxocyclopentanecarboxylate.

Step-by-Step Spill Methodology:
  • Evacuate and Ventilate: Immediately clear the area of non-essential personnel. Maximize ventilation and remove all sources of ignition.

    • Validation Step: Confirm ambient atmosphere is below 10% of the Lower Explosive Limit (LEL) using a calibrated combustible gas indicator before initiating cleanup.

  • PPE Donning: Equip chemical-impermeable gloves (butyl rubber is recommended for ketones/esters), safety goggles, and a fitted respirator if ventilation is compromised.

  • Containment: Block access to floor drains and environmental waterways. Never let this chemical enter the municipal water supply.

  • Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, earth, or vermiculite).

    • Causality: Do not use combustible absorbents like sawdust, as the chemical's combustibility can turn the absorbent into a severe fire hazard.

  • Collection: Use spark-proof shovels to transfer the absorbed material into a hazardous waste container with a secure lid [2].

Proper Disposal & Destruction Procedures

The disposal of Methyl 4-methyl-2-oxocyclopentanecarboxylate must be managed as hazardous organic waste. Standard drain disposal is strictly prohibited by international environmental regulations.

WasteDisposal Waste Chemical Waste Segregate Segregate as Non-Halogenated Organic Waste->Segregate Transport Licensed Destruction Plant Segregate->Transport Incinerate Controlled Incineration (Flue Gas Scrubbing) Transport->Incinerate Packaging Contaminated Packaging Rinse Triple Rinse & Puncture Packaging->Rinse Rinse->Segregate Rinsate Landfill Sanitary Landfill Rinse->Landfill

End-to-end disposal and destruction pathway for chemical waste and packaging.

Step-by-Step Disposal Methodology:
  • Waste Segregation: Classify the bulk liquid waste as "Non-Halogenated Organic Solvent/Waste."

    • Validation Step: Verify that the waste carboy contains no strong oxidizers, acids, or bases, which could trigger an exothermic reaction with the ester.

  • Primary Destruction Method (Incineration): The mandated disposal method is transfer to a licensed chemical destruction plant. The material must undergo controlled incineration with flue gas scrubbing [2].

    • Causality: High-temperature incineration ensures complete thermal oxidation of the hydrocarbon backbone into CO₂ and H₂O. The flue gas scrubber is mandatory to neutralize any trace volatile organic compounds (VOCs) or carbon monoxide generated during incomplete combustion.

  • Contaminated Packaging Disposal:

    • Empty containers retain chemical residue and vapor, remaining a fire hazard.

    • Triple Rinse: Rinse the container three times with a compatible, volatile solvent (e.g., acetone). The rinsate must be collected and disposed of in the Non-Halogenated Organic waste stream.

    • Puncture & Discard: Puncture the cleaned container to render it unusable for other purposes. It may then be disposed of in a sanitary landfill or routed for controlled incineration alongside the bulk waste [2].

References

  • Google Patents. "US 2010/0113415 A1: EphA4 Receptor Tyrosine Kinase Inhibitors.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-methyl-2-oxocyclopentanecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-methyl-2-oxocyclopentanecarboxylate
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